2,3-Dihydro-1-benzofuran-5-propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1,3,7H,2,4-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQFYUVHQLRVGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384655 | |
| Record name | 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215057-28-6 | |
| Record name | 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,3-Dihydrobenzo[b]furan-5-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-propanoic acid
CAS Number: 215057-28-6
This technical guide provides a comprehensive overview of 2,3-Dihydro-1-benzofuran-5-propanoic acid, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its physicochemical properties, outlines a plausible synthetic route, and presents standardized experimental protocols for evaluating its biological activities. Furthermore, it visualizes key signaling pathways potentially modulated by this class of compounds.
Physicochemical Properties
This compound, also known as 3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid, is a derivative of the dihydrobenzofuran scaffold.[1] Its key physicochemical data are summarized in the table below, providing essential information for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 215057-28-6 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | White to off-white powder | |
| Storage Conditions | 2-8°C, protected from light |
Synthesis and Experimental Protocols
While a variety of methods exist for the synthesis of dihydrobenzofurans, a common approach involves the cyclization of appropriately substituted phenols.[3] Below is a plausible multi-step synthetic workflow for this compound, adapted from established procedures for related structures.[4]
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound, based on standard protocols for benzofuran derivatives.
2.1.1. Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the title compound against bacterial and fungal strains.
-
Materials and Reagents:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microplates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin solution (for viability indication)
-
-
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution with the appropriate broth (MHB or SDB) to achieve a range of concentrations (e.g., 200 to 0.1 µg/mL).
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well of the microplate. Include a positive control (broth with microbes and standard antibiotic), a negative control (broth with microbes and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth. This can be confirmed by adding a viability indicator like resazurin.
-
2.1.2. Anticancer Activity Assessment: MTT Assay for Cytotoxicity
This protocol details the use of the MTT assay to evaluate the cytotoxic effects of the title compound on cancer cell lines.
-
Materials and Reagents:
-
Test compound
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
-
Positive control (e.g., Doxorubicin)
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Potential Signaling Pathway Modulation
Benzofuran derivatives have been reported to possess anti-inflammatory properties, potentially through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. While the specific action of this compound on these pathways requires experimental validation, the following diagrams illustrate the canonical pathways that could be targeted.
Caption: Hypothesized modulation of the NF-κB signaling pathway.
Caption: Hypothesized modulation of the MAPK signaling pathway.
This technical guide serves as a foundational resource for researchers investigating this compound. The provided information and protocols are intended to facilitate further exploration of its therapeutic potential.
References
An In-depth Technical Guide on the Physicochemical Properties of 2,3-Dihydro-1-benzofuran-5-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dihydro-1-benzofuran-5-propanoic acid (CAS No: 215057-28-6).[1] The information herein is curated for researchers, scientists, and professionals in the field of drug development, offering quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Core Physicochemical Data
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). The properties of this compound are summarized below.
| Property | Value | Method |
| Molecular Formula | C₁₁H₁₂O₃ | - |
| Molecular Weight | 192.21 g/mol | - |
| Physical State | Solid | Observed[2] |
| Melting Point | 95-97 °C | Experimental |
| Boiling Point | 355.2 ± 11.0 °C | Predicted[2] |
| Density | 1.252 ± 0.06 g/cm³ | Predicted[2] |
| pKa (acid dissociation constant) | 4.61 ± 0.10 | Predicted |
| LogP (octanol-water partition coefficient) | 4.61 | Predicted[2] |
| Flash Point | 142.1 °C | - |
| Vapor Pressure | 1.17E-05 mmHg at 25°C | - |
| Recommended Storage | 2-8 °C | Recommended[2] |
Biological Activity and Potential Signaling Pathways
This compound belongs to the benzofuran class of compounds, which is recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
Antimicrobial and Anticancer Potential: Studies have shown that this compound exhibits significant antimicrobial activity, with potent inhibitory effects against bacteria such as Bacillus subtilis.[3] Furthermore, it has demonstrated promising anticancer properties against several human cancer cell lines, including colorectal cancer cells (Caco2), with an IC50 value below 8 μM.[3] The proposed mechanism for its anticancer activity involves the induction of apoptosis.[3]
Cannabinoid Receptor 2 (CB2) Agonism: Derivatives of 2,3-dihydro-1-benzofuran are known to be potent and selective agonists for the Cannabinoid Receptor 2 (CB2).[5] CB2 receptors are primarily located in peripheral tissues, especially on immune cells, and are a promising therapeutic target for inflammatory and pain-related disorders without the psychoactive effects associated with CB1 receptor activation.[2][6]
Upon activation by an agonist like a 2,3-dihydro-1-benzofuran derivative, the CB2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events.[2][7] The canonical pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA).[7][8] This pathway is central to the receptor's role in modulating immune responses and inflammation.[2][7]
Experimental Protocols
Detailed and standardized methodologies are crucial for the reliable determination of physicochemical properties. Below are protocols for key experimental procedures.
This method is used to determine the temperature range over which the solid compound melts, providing an indication of its purity.
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder. The open end of a glass capillary tube is dipped into the powder.[9]
-
Loading: The capillary is gently tapped on a hard surface to pack the sample into the closed end, achieving a sample height of approximately 2-3 mm.[9]
-
Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.
-
Heating and Observation:
-
For an unknown melting point, a rapid heating rate (e.g., 10-20 °C/min) is used to find an approximate range.[10]
-
A second, more precise measurement is then performed with a fresh sample, heating rapidly to about 20 °C below the approximate melting point.
-
The heating rate is then slowed to 1-2 °C/min.[9]
-
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2. Pure compounds typically have a sharp melting range of 0.5-1.0 °C.
This protocol determines the acid dissociation constant (pKa), a measure of the compound's acidity in a given solvent.
Protocol:
-
Solution Preparation: A solution of this compound of a known concentration (e.g., 0.01 M) is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).[11]
-
Apparatus Calibration: A pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[11]
-
Titration Setup: The acid solution is placed in a beaker with a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acid solution. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[5][11]
-
Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve.
-
pKa Calculation: The pKa is determined from the pH at the half-equivalence point. According to the Henderson-Hasselbalch equation, when half of the acid has been neutralized, [Acid] = [Conjugate Base], and thus pH = pKa.[5][12]
The "shake-flask" method is the gold standard for experimentally determining the octanol-water partition coefficient (LogP), which is a critical measure of a drug's lipophilicity.[13][14]
Protocol:
-
Phase Saturation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) are mixed vigorously for 24 hours to ensure mutual saturation. The phases are then separated.[13]
-
Sample Preparation: A known amount of this compound is dissolved in the pre-saturated 1-octanol or aqueous phase.
-
Partitioning: A precise volume of the second pre-saturated phase is added. The biphasic mixture is then agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-24 hours) to allow equilibrium to be reached.[14][15]
-
Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to facilitate this process.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[14]
References
- 1. This compound | 215057-28-6 [chemicalbook.com]
- 2. What are CB2 agonists and how do they work? [synapse.patsnap.com]
- 3. This compound (215057-28-6) for sale [vulcanchem.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.williams.edu [web.williams.edu]
- 6. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-propanoic acid: Structure, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dihydro-1-benzofuran-5-propanoic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its molecular structure, physicochemical properties, a detailed synthetic protocol, and explores its relevant biological context, including its interaction with key signaling pathways.
Molecular Structure and Properties
This compound is characterized by a dihydrobenzofuran core functionalized with a propanoic acid group at the 5-position. This structure provides a valuable scaffold for the development of novel therapeutic agents.
Molecular Formula: C₁₁H₁₂O₃
Molecular Weight: 192.21 g/mol
The key physicochemical properties of this compound are summarized in the table below, offering a snapshot of its characteristics for experimental design and application.
| Property | Value |
| CAS Number | 215057-28-6 |
| Physical State | Solid |
| Melting Point | 95-97 °C |
| Boiling Point | 355.2 ± 11.0 °C (Predicted) |
| Density | 1.252 ± 0.06 g/cm³ (Predicted) |
Synthetic Protocol: A Heck Reaction Approach
The synthesis of this compound can be efficiently achieved through a multi-step process prominently featuring a Heck reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The following protocol outlines a representative synthesis.
Experimental Workflow: Synthesis via Heck Reaction
Caption: Synthetic workflow for this compound.
Detailed Methodology
Step 1: Heck Reaction
-
To a solution of 5-bromo-2,3-dihydrobenzofuran and methyl acrylate in an appropriate organic solvent (e.g., acetonitrile or DMF), add a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., P(o-tolyl)₃).
-
Add a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), to the reaction mixture.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3-(2,3-dihydrobenzofuran-5-yl)acrylate.
Step 2: Catalytic Hydrogenation
-
Dissolve the crude product from Step 1 in a suitable solvent, such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain methyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate.
Step 3: Hydrolysis
-
Dissolve the ester from Step 2 in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Biological Context and Signaling Pathways
Derivatives of 2,3-dihydro-1-benzofuran have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells and is a promising therapeutic target for a variety of inflammatory and neurodegenerative diseases due to its role in modulating immune responses without the psychoactive effects associated with the CB1 receptor.
Activation of the CB2 receptor by an agonist, such as a derivative of this compound, initiates a downstream signaling cascade that ultimately leads to a reduction in inflammatory responses.
Cannabinoid Receptor 2 (CB2) Signaling Pathway
Caption: Agonist-induced signaling cascade of the CB2 receptor.
The binding of a this compound derivative to the CB2 receptor triggers a conformational change, leading to the activation of the associated inhibitory G protein (Gαi/o). This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently downregulates the activity of Protein Kinase A (PKA). Concurrently, the G protein can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. The culmination of these signaling events is a decrease in the production and release of pro-inflammatory cytokines, contributing to the anti-inflammatory effects observed with CB2 receptor agonists.
This technical guide provides foundational information for researchers interested in the synthesis and application of this compound and its derivatives. The detailed synthetic protocol and the elucidation of its biological context offer a solid starting point for further investigation and drug development efforts in this promising area of medicinal chemistry.
Solubility Profile of 2,3-Dihydro-1-benzofuran-5-propanoic acid in Organic Solvents: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility of 2,3-Dihydro-1-benzofuran-5-propanoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its physicochemical properties that influence solubility and presents a generalized, robust experimental protocol for its determination.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for predicting its behavior in various solvent systems. The following table summarizes key properties. The predicted LogP value of 4.61 suggests that the compound is significantly hydrophobic, indicating a preference for non-polar organic solvents over aqueous media.[1]
| Property | Value | Method | Source |
| Molecular Formula | C₁₁H₁₂O₃ | - | [1][2] |
| Molecular Weight | 192.21 g/mol | - | [1][2] |
| Physical State | Solid | Observed | [1] |
| Melting Point | 95-97°C | - | [2] |
| Boiling Point | 355.2 ± 11.0 °C | Predicted | [1][2] |
| Density | 1.252 ± 0.06 g/cm³ | Predicted | [1][2] |
| pKa | 4.61 ± 0.10 | Predicted | [2] |
| LogP | 4.61 ± 0.10 | Predicted | [1] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in organic solvents. This protocol is based on the widely used "shake-flask" method, which is a reliable technique for measuring the equilibrium solubility of a solid in a liquid.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent(s) (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally, but a common starting point is 24 to 48 hours.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Determine the concentration of this compound in the filtered aliquot using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
For HPLC analysis: Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent. Dilute the filtered aliquot as necessary to fall within the linear range of the calibration curve.
-
For Gravimetric analysis: Accurately weigh the vial containing the filtered aliquot. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the dried solute is obtained.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the determined concentration of the saturated solution.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
References
Spectroscopic Profile of 2,3-Dihydro-1-benzofuran-5-propanoic acid: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3-Dihydro-1-benzofuran-5-propanoic acid (CAS No. 215057-28-6). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a reasoned expectation of the compound's spectroscopic properties. The predicted data is derived from established spectroscopic principles and analysis of the spectra of its core structural components: 2,3-dihydrobenzofuran and propanoic acid.
Predicted Spectroscopic Data
The spectroscopic characteristics of this compound are dictated by its molecular structure, which combines a dihydrobenzofuran ring system with a propanoic acid side chain. The following tables summarize the predicted data for ¹H NMR, ¹³C NMR, IR, and MS.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~7.10 | Singlet | 1H | Ar-H (H4) |
| ~7.05 | Doublet | 1H | Ar-H (H6) |
| ~6.75 | Doublet | 1H | Ar-H (H7) |
| ~4.55 | Triplet | 2H | -O-CH₂- |
| ~3.20 | Triplet | 2H | Ar-CH₂- (dihydrofuran) |
| ~2.90 | Triplet | 2H | Ar-CH₂- (propanoic acid) |
| ~2.65 | Triplet | 2H | -CH₂-COOH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~179.0 | -COOH |
| ~159.0 | C7a |
| ~131.0 | C5 |
| ~129.0 | C3a |
| ~128.0 | C6 |
| ~125.0 | C4 |
| ~109.0 | C7 |
| ~71.0 | -O-CH₂- |
| ~36.0 | -CH₂-COOH |
| ~30.0 | Ar-CH₂- (propanoic acid) |
| ~29.0 | Ar-CH₂- (dihydrofuran) |
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| 2960-2850 | Medium | C-H stretch (Aliphatic) |
| 1710 | Strong | C=O stretch (Carboxylic acid) |
| 1610, 1500 | Medium-Strong | C=C stretch (Aromatic) |
| 1250-1000 | Strong | C-O stretch (Ether and Carboxylic acid) |
Table 4: Predicted Major Mass Spectral Fragments (Electron Ionization)
| m/z | Proposed Fragment |
| 192 | [M]⁺ (Molecular Ion) |
| 147 | [M - COOH]⁺ |
| 119 | [M - CH₂CH₂COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI). For electron ionization (EI), the sample is vaporized by heating.
-
Ionization: Ionize the sample using an appropriate method. EI is a common technique for creating fragment ions and providing structural information.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizations
The following diagrams illustrate the experimental workflow and the structural basis for the predicted spectroscopic data.
Unveiling the Bioactive Potential: A Technical Guide to 2,3-Dihydro-1-benzofuran-5-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological activities of the synthetic organic compound 2,3-Dihydro-1-benzofuran-5-propanoic acid (CAS Number: 215057-28-6). This molecule, belonging to the dihydrobenzofuran class of heterocyclic compounds, has demonstrated notable potential in preclinical studies, particularly in the realms of oncology and microbiology. This document collates the available quantitative data, outlines general experimental methodologies for assessing its activity, and visualizes putative signaling pathways and experimental workflows.
Core Compound Specifications
| Property | Value | Source |
| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid | [1] |
| CAS Number | 215057-28-6 | [1] |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Physical State | Solid | [1] |
| Predicted Boiling Point | 355.2 ± 11.0 °C | [1] |
| Predicted Density | 1.252 ± 0.06 g/cm³ | [1] |
Biological Activity Profile
This compound has exhibited promising biological activities, primarily as an anticancer and antimicrobial agent. The following sections summarize the key findings.
Anticancer Activity
The compound has shown cytotoxic effects against human cancer cell lines. Notably, its activity against colorectal cancer cells has been quantified.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | Activity Metric | Value | Reference |
| Caco-2 | Colorectal Adenocarcinoma | IC₅₀ | < 8 µM | [1] |
The mechanism underlying its anticancer effects is suggested to involve the induction of apoptosis, although the specific molecular pathways have not yet been fully elucidated for this particular compound.[1]
Antimicrobial Activity
This compound has also demonstrated potent antimicrobial properties, particularly against Gram-positive bacteria.
Table 2: Antimicrobial Activity of this compound
| Organism | Type | Activity Metric | Value | Reference |
| Bacillus subtilis | Gram-positive bacterium | MIC | 0.0048 mg/mL | [1] |
Putative Signaling Pathways
While specific signaling pathways for this compound have not been detailed in the available literature, the broader class of benzofuran and dihydrobenzofuran derivatives has been shown to modulate key cellular signaling cascades implicated in inflammation and cancer. The diagrams below illustrate these general pathways, which may be relevant to the biological activity of the target compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not publicly available in the primary scientific literature. The following sections describe generalized, standard protocols for the types of assays in which this compound has shown activity.
In Vitro Anticancer Activity: Cell Viability Assay (e.g., MTT Assay) on Caco-2 Cells
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound on an adherent cancer cell line like Caco-2.
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 72 hours).
-
MTT Assay: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol describes a standard method for determining the MIC of a compound against a bacterial strain like Bacillus subtilis.
-
Inoculum Preparation: A pure culture of Bacillus subtilis is grown to a specific turbidity, corresponding to a standardized cell density.
-
Compound Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
References
An In-depth Technical Guide to Known Derivatives and Analogs of 2,3-Dihydro-1-benzofuran-5-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known derivatives and analogs of 2,3-Dihydro-1-benzofuran-5-propanoic acid, a scaffold of significant interest in medicinal chemistry. This document details their synthesis, biological activities, and underlying mechanisms of action, presenting key quantitative data in a structured format. Detailed experimental protocols for pivotal assays and synthesis are provided to facilitate further research and development.
Core Structure and Therapeutic Potential
2,3-Dihydro-1-benzofuran, also known as coumaran, is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The propanoic acid substituent at the 5-position offers a versatile handle for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. Derivatives of this core structure have shown promise in several therapeutic areas, including oncology, inflammation, and neurology.[1][3]
Key Derivatives and Biological Activities
Research into derivatives of the 2,3-dihydro-1-benzofuran scaffold has yielded compounds with potent and selective biological activities. This section will explore some of the most significant findings.
Anticancer Activity: NF-κB Inhibition
A notable class of 2,3-dihydrobenzofuran derivatives exhibits potent anticancer activity through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] The NF-κB pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6]
A series of 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and evaluated for their cytotoxic activities against a panel of human cancer cell lines.[4]
Table 1: Anticancer Activity of 2,3-Dihydrobenzofuran-2-carboxamide Derivatives [6]
| Compound | ACHN (Renal) GI₅₀ (µM) | HCT15 (Colon) GI₅₀ (µM) | MM231 (Breast) GI₅₀ (µM) | NUGC-3 (Gastric) GI₅₀ (µM) | NCI-H23 (Lung) GI₅₀ (µM) | PC-3 (Prostate) GI₅₀ (µM) |
| 3m | 2.74 | 2.37 | 2.20 | 2.48 | 5.86 | 2.68 |
GI₅₀: The concentration of the compound that causes 50% growth inhibition.
The lead compound, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m), demonstrated significant growth inhibitory activity across multiple cancer cell lines and also exhibited excellent NF-κB inhibitory activity.[4][6]
The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[5][6] The 2,3-dihydrobenzofuran derivatives are believed to interfere with this pathway, preventing NF-κB translocation and subsequent gene activation.
Cannabinoid Receptor 2 (CB2) Agonism
A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective agonists for the Cannabinoid Receptor 2 (CB2).[7] The CB2 receptor is primarily expressed in the immune system and is a promising therapeutic target for treating neuropathic pain and inflammatory conditions without the psychoactive side effects associated with CB1 receptor activation.[7]
Structure-activity relationship (SAR) studies have led to the identification of compounds with high affinity and selectivity for the CB2 receptor.
Table 2: Binding Affinities of 2,3-Dihydro-1-benzofuran Derivatives for Cannabinoid Receptors [7]
| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) |
| MDA7 (18) | 1.8 ± 0.3 | 240 ± 50 | 133 |
| MDA104 (33, S-enantiomer of 18) | 1.2 ± 0.2 | 210 ± 40 | 175 |
| MDA42 (19) | 0.8 ± 0.1 | 150 ± 30 | 188 |
| MDA39 (30) | 0.9 ± 0.2 | >10000 | >11111 |
Ki: The inhibition constant, a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
The S-enantiomer of MDA7, compound MDA104, was found to be the more active enantiomer.[7] Compound MDA42 was identified as one of the most potent CB2 agonists in this series.[7]
The CB2 receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades such as the MAPK/ERK pathway.[8][9] This ultimately results in the regulation of immune cell function and inflammatory responses.
Anti-inflammatory Activity
Fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory effects.[10] These compounds have been shown to suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[10]
Table 3: Anti-inflammatory Activity of Fluorinated 2,3-Dihydrobenzofuran Derivatives [10]
| Compound | IL-6 IC₅₀ (µM) | CCL2 IC₅₀ (µM) | NO IC₅₀ (µM) | PGE₂ IC₅₀ (µM) |
| 2 | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |
| 3 | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |
| 5 | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |
| 6 | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |
| 8 | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |
IC₅₀: The concentration of the compound that causes 50% inhibition of the production of the inflammatory mediator.
These compounds effectively inhibited the secretion of interleukin-6 (IL-6), chemokine (C-C motif) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E₂ (PGE₂).[10]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the 2,3-dihydro-1-benzofuran core and key biological assays.
General Synthesis of 2,3-Dihydro-1-benzofuran-5-carboxylic Acid Derivatives
The synthesis of the 2,3-dihydro-1-benzofuran scaffold can be achieved through various methods, including the palladium-catalyzed tandem cyclization/Suzuki-coupling reaction.[7]
Step 1: Alkylation. A substituted phenol is reacted with 3-bromo-2-methylpropene in the presence of a base such as potassium carbonate in a suitable solvent like methyl ethyl ketone to yield the corresponding allyl phenyl ether.[7]
Step 2: Cyclization/Coupling. The resulting ether undergoes a palladium-catalyzed tandem cyclization/Suzuki-coupling reaction to form the 2,3-dihydrobenzofuran ring system.[7]
Step 3: Saponification. The ester group on the benzofuran core is saponified using a base like lithium hydroxide to yield the carboxylic acid.[7]
Step 4: Amide Coupling. The carboxylic acid is then coupled with a desired amine using a coupling agent such as HATU in the presence of a base like DiPEA to afford the final amide derivative.[7]
Biological Assays
This assay is used to quantify the inhibitory activity of compounds on the NF-κB signaling pathway.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transiently transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: The transfected cells are pre-incubated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: The NF-κB pathway is activated by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) to the cell culture medium.
-
Luciferase Assay: After a suitable incubation period (e.g., 6-8 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability.
-
Data Analysis: The dose-dependent inhibition of NF-κB signaling by the test compound is determined by plotting the normalized luciferase activity against the compound concentration.
This assay determines the binding affinity of a compound to the CB1 and CB2 receptors.
-
Membrane Preparation: Cell membranes expressing either the human CB1 or CB2 receptor are prepared.
-
Competitive Binding: The membranes are incubated with a known radioligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.
-
Air Pouch Formation: An air pouch is created on the dorsal side of a rat or mouse by subcutaneous injection of sterile air.
-
Induction of Inflammation: Inflammation is induced by injecting a solution of zymosan into the air pouch.
-
Compound Administration: The test compound is administered to the animals, typically before or after the zymosan injection.
-
Exudate Collection: After a specific time, the inflammatory exudate from the air pouch is collected.
-
Analysis: The volume of the exudate and the number of infiltrating leukocytes are measured. The levels of inflammatory mediators (e.g., cytokines, prostaglandins) in the exudate can also be quantified by ELISA or other methods.
-
Data Analysis: The anti-inflammatory effect of the compound is determined by comparing the inflammatory parameters in the treated group to those in a vehicle-treated control group.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential as anticancer, anti-inflammatory, and neuromodulatory agents. The provided data and experimental protocols offer a solid foundation for researchers to further explore the structure-activity relationships of this versatile scaffold and to design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on optimizing the lead compounds identified here and exploring their efficacy and safety in preclinical and clinical studies.
References
- 1. 2,3-Dihydro-1-benzofuran-5-sulfonyl Azide|CAS 1152874-08-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bowdish.ca [bowdish.ca]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources of 2,3-Dihydrobenzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a diverse array of natural products. Compounds featuring this core structure are biosynthesized by a variety of organisms, primarily plants and fungi, and exhibit a wide spectrum of potent biological activities. This technical guide provides a comprehensive overview of the natural sources of 2,3-dihydrobenzofuran compounds, detailing their classification, quantitative distribution, and the experimental protocols for their isolation and characterization. Furthermore, it delves into the current understanding of their biosynthetic and pharmacological signaling pathways, offering valuable insights for researchers in natural product chemistry, drug discovery, and medicinal chemistry.
Natural Sources and Distribution
2,3-Dihydrobenzofuran derivatives are predominantly found in the plant kingdom, where they are classified as neolignans, lignans, and occasionally as alkaloids or isoflavonoids.[1] These compounds are distributed across a wide range of plant families, with notable prevalence in the Lauraceae, Rosaceae, Krameriaceae, Pinaceae, Illiciaceae, and Aristolochiaceae.[2] Fungi have also been identified as a source of these valuable compounds.[1]
Key Plant Families and Representative Species
The following table summarizes prominent plant families and species known to produce 2,3-dihydrobenzofuran compounds, along with the specific compounds isolated and their reported yields where available.
| Plant Family | Genus and Species | Compound Class | Isolated 2,3-Dihydrobenzofuran Compounds | Reported Yield/Concentration | References |
| Krameriaceae | Krameria spp. | Neolignan | 2-aryl-5-(E)-propenylbenzofurans | Not specified | [3] |
| Myristicaceae | Myristica fragrans | Neolignan | Dihydrobenzofuran neolignans and conjugates | Not specified | [4][5] |
| Piperaceae | Piper spp. | Neolignan | (+)-Conocarpan | Not specified | |
| Styracaceae | Styrax officinalis, Styrax obassia | Benzofuran | Various benzofuran and dihydrobenzofuran derivatives | Not specified | [5][6][7] |
| Euphorbiaceae | Croton spp. (Dragon's Blood) | Lignan | 3',4-O-dimethylcedrusin | Not specified | [8] |
| Bignoniaceae | Tabebuia roseo-alba | Lignan | Icariside E4 | Not specified | [9] |
| Asteraceae | Ageratina pichinchensis | Dihydrobenzofuran | 2,3-Dihydrobenzofuran | 495.04 ± 22.85 µg/g DW (from cell culture) | [10] |
| Icacinaceae | Mappianthus iodoies | Neolignan | Mappiodoinins A-C and known analogues | Not specified | [11] |
| Ranunculaceae | Coptis japonica | Neolignan | Woorenosides I-V | Not specified | [12] |
| Aristolochiaceae | Aristolochia pubescens | Neolignan | Dihydrobenzofuran neolignans | Not specified | [13] |
Experimental Protocols
The isolation and quantification of 2,3-dihydrobenzofuran compounds from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following sections provide detailed methodologies for these key experiments.
Extraction and Isolation
A general workflow for the extraction and isolation of 2,3-dihydrobenzofuran lignans and neolignans is outlined below.
Caption: General workflow for the extraction and isolation of 2,3-dihydrobenzofuran compounds.
Detailed Protocol for Isolation from Phyllanthus niruri L.:
This protocol is adapted from the methodology for isolating lignans, including those with a dihydrobenzofuran-related structure.[14]
-
Extraction:
-
Air-dry and pulverize the plant material (100 kg).
-
Extract the powder with 80% ethanol (3 x 300 L) for 2 days.
-
Combine the extracts and evaporate under vacuum to yield a crude residue.
-
-
Fractionation:
-
Subject the crude residue to column chromatography on silica gel.
-
Elute with a gradient of solvents, for example, a petroleum ether-acetone gradient, to separate fractions based on polarity.
-
-
Purification:
-
Further purify the fractions containing the target compounds using repeated column chromatography on silica gel and Sephadex LH-20.
-
Employ preparative High-Performance Liquid Chromatography (HPLC) for the final purification of individual compounds.
-
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for the quantitative analysis of 2,3-dihydrobenzofuran compounds in plant extracts.
Protocol for Quantification of Lignans in Phyllanthus niruri L.: [14]
-
Sample Preparation:
-
Accurately weigh 2.0 g of pulverized, dried plant material.
-
Extract with 3 x 20 mL of petroleum ether in an ultrasonic bath for 30 minutes.
-
Combine the extracts and evaporate to dryness under a nitrogen flow.
-
Reconstitute the residue in 5 mL of methanol.
-
Filter the sample solution through a 0.45 µm filter.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (A) and water (B). For example, start with a certain percentage of A and increase it over time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the compounds of interest (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of the isolated and purified 2,3-dihydrobenzofuran compounds of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Calculate the concentration of the compounds in the plant sample by comparing their peak areas to the calibration curve.
-
Biosynthesis of 2,3-Dihydrobenzofuran Neolignans
The biosynthesis of 2,3-dihydrobenzofuran neolignans originates from the phenylpropanoid pathway, which produces monolignols such as coniferyl alcohol. The key steps involve the oxidative coupling of these monolignol units.
Caption: Proposed biosynthetic pathway of 2,3-dihydrobenzofuran neolignans.
Key Enzymatic Steps:
-
Monolignol Biosynthesis: The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions in the phenylpropanoid pathway to produce monolignols like coniferyl alcohol.[15]
-
Stereoselective Coupling: Dirigent proteins (DIRs) play a crucial role in guiding the stereospecific coupling of two coniferyl alcohol radicals, which are generated by laccases or peroxidases, to form pinoresinol.[15][16]
-
Reduction: Pinoresinol-lariciresinol reductases (PLRs) then catalyze the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol.[15]
-
Oxidative Cyclization: The final step to form the 2,3-dihydrobenzofuran ring is believed to be an oxidative cyclization. While the exact enzymes are not fully characterized for all pathways, cytochrome P450 monooxygenases are implicated in such oxidative transformations in the biosynthesis of various natural products and are strong candidates for this reaction.[1][16]
Signaling Pathways
2,3-Dihydrobenzofuran compounds have been shown to modulate several key signaling pathways, which underlies their diverse pharmacological activities, particularly their anti-inflammatory and anticancer effects.
Modulation of Inflammatory Pathways
A significant body of evidence suggests that lignans and neolignans, including those with a 2,3-dihydrobenzofuran core, can inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[17][18][19]
Caption: Inhibition of the NF-κB signaling pathway by 2,3-dihydrobenzofuran compounds.
By inhibiting the degradation of IκBα, these compounds prevent the translocation of the NF-κB dimer into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines and mediators.
Modulation of Cancer-Related Pathways
Natural products are known to interfere with various signaling cascades implicated in cancer progression, such as the Mitogen-Activated Protein Kinase (MAPK) pathway .[8][20] While specific studies on 2,3-dihydrobenzofuran compounds are emerging, the general mechanism involves the inhibition of key kinases in the cascade.
Caption: Potential inhibition of the MAPK signaling pathway by 2,3-dihydrobenzofuran compounds.
By inhibiting kinases such as MEK or ERK, these compounds can potentially block the downstream signaling that leads to cell proliferation and survival, making them attractive candidates for anticancer drug development.
Conclusion
2,3-Dihydrobenzofuran compounds represent a rich and diverse family of natural products with significant therapeutic potential. Their widespread occurrence in the plant kingdom, coupled with their potent biological activities, makes them a focal point for ongoing research. This technical guide has provided a comprehensive overview of their natural sources, methodologies for their study, and insights into their biosynthesis and mechanisms of action. Further exploration of the vast chemical space of these compounds, along with detailed elucidation of their molecular targets and signaling pathways, will undoubtedly pave the way for the development of novel pharmaceuticals for a range of human diseases.
References
- 1. Mimicking oxidative radical cyclizations of lignan biosynthesis using redox-neutral photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of norneolignans from Krameria species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neolignans and Diarylnonanoid Derivatives with Anti-inflammatory Activity from Myristica fragrans Houtt. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzofurans and another constituent from seeds of Styrax officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzofuran from seeds of Styrax officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxic dihydrobenzofuran neolignans from Mappianthus iodoies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro antiinflammatory effects of neolignan woorenosides from the rhizomes of Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repositorio.unesp.br [repositorio.unesp.br]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 17. Engineering cytochrome P450 enzyme systems for biomedical and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of Leoligin Derivatives as NF-κΒ Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
Therapeutic Potential of 2,3-Dihydro-1-benzofuran-5-propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1-benzofuran-5-propanoic acid, also identified by its CAS Number 215057-28-6, is a heterocyclic compound that has garnered interest within the scientific community for its potential therapeutic applications. The dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core of various biologically active molecules. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its reported anticancer and antimicrobial activities. Furthermore, this document explores the broader therapeutic avenues of its derivatives, which have shown promise as cannabinoid receptor 2 (CB2) agonists, dual histamine H3/H4 receptor antagonists, and microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. This guide is intended to be a resource for researchers and professionals in drug discovery and development, offering a consolidation of available data, detailed experimental methodologies, and visualizations of relevant biological pathways.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 215057-28-6 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Synonyms | 3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid |
Therapeutic Potential and Preclinical Data
Emerging preclinical data suggests that this compound exhibits promising bioactivities, particularly in the realms of oncology and infectious diseases.
Anticancer Activity
The compound has demonstrated notable cytotoxic effects against colorectal cancer cells.
| Cell Line | Activity | Value |
| Caco-2 (Colorectal Cancer) | IC₅₀ | < 8 µM |
The mechanism underlying its anticancer properties is believed to involve the induction of apoptosis. While the precise signaling cascade for this specific compound has not been fully elucidated, studies on related benzofuran derivatives suggest the involvement of key apoptotic regulators. For instance, other benzofuran compounds have been shown to induce apoptosis through the upregulation of p21Cip/WAF1 or by modulating the balance of Bcl-2 family proteins, leading to the activation of caspases.
Antimicrobial Activity
This compound has also shown potent activity against Gram-positive bacteria.
| Organism | Activity | Value |
| Bacillus subtilis | MIC | 0.0048 mg/mL |
The proposed mechanism for its antimicrobial action may involve the disruption of the bacterial cell membrane.
Experimental Protocols
Anticancer Activity: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Caco-2 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and vehicle controls are also included.
-
MTT Addition: Following the incubation period, the culture medium is removed, and 100 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
The Enduring Legacy of Benzofuran: A Technical Guide to its History, Discovery, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and evolving therapeutic applications of benzofuran derivatives. From its initial synthesis in the 19th century, the benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This document details key historical milestones, elucidates common synthetic methodologies, and presents a curated collection of quantitative data on the anticancer, anti-inflammatory, and neuroprotective properties of various benzofuran-based compounds. Furthermore, it provides detailed experimental protocols for the synthesis and biological evaluation of these derivatives and visualizes key signaling pathways modulated by them, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
A Historical Perspective: From Coal Tar to Clinic
The journey of benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, began in the 19th century. Initially identified as a component of coal tar, its unique chemical structure and reactivity soon captured the attention of organic chemists.[1] A pivotal moment in the history of this scaffold was its first successful laboratory synthesis by William Henry Perkin in 1870, a feat that opened the door for the systematic exploration of its derivatives.[2] Early research focused on understanding the fundamental chemistry of the benzofuran ring system. However, the 20th century witnessed a paradigm shift, with a growing number of natural products containing the benzofuran moiety being isolated from various plant species.[3][4] These natural compounds exhibited a wide range of biological activities, sparking significant interest in the pharmacological potential of this heterocyclic family.[3][4]
The latter half of the 20th century and the dawn of the 21st century have seen an explosion in benzofuran research. The advent of modern synthetic techniques, including palladium- and copper-catalyzed cross-coupling reactions, has enabled the creation of vast libraries of novel benzofuran derivatives with diverse substitution patterns.[5][6] This has led to the discovery of compounds with potent and selective activities against a multitude of therapeutic targets, solidifying the status of benzofuran as a cornerstone in contemporary drug discovery.[7][8]
Synthetic Methodologies: Crafting the Benzofuran Core
The construction of the benzofuran ring system can be achieved through a variety of synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthesis: The Perkin Reaction
The first reported synthesis of benzofuran by Perkin involved the reaction of a sodium salt of salicylaldehyde with acetic anhydride.[2] While historically significant, this method is often limited by harsh reaction conditions and modest yields.
Modern Catalytic Approaches
Modern organic synthesis has provided a toolkit of powerful and versatile methods for constructing the benzofuran scaffold with high efficiency and regioselectivity.
A widely employed strategy involves the intramolecular cyclization of appropriately substituted phenols. For instance, the Sonogashira coupling of iodophenols with terminal alkynes, followed by an intramolecular cyclization, provides a direct route to 2-substituted benzofurans.[5][6]
Experimental Protocol: Synthesis of Phenylbenzofuran-2-carboxylate Derivatives via Suzuki Cross-Coupling
This protocol describes a two-step synthesis of phenylbenzofuran-2-carboxylate derivatives.
-
Step 1: Synthesis of Methyl 5-bromo-1H-indene-2-carboxylate. To a solution of bromosalicylaldehyde (2g, 0.016 moles) in DMF, methyl chloroacetate (1.191g, 0.0176 moles) and K2CO3 (2.43g, 0.0176 moles) are added. The reaction mixture is refluxed for six to eight hours. After completion, the product is isolated by pouring the mixture into ice-cold distilled water and purified by column chromatography.[9]
-
Step 2: Suzuki Cross-Coupling. In a mixture of 1,4-dioxane/water (6:1), methyl 5-bromo-1H-indene-2-carboxylate (0.15 g, 0.46 mmol), a substituted phenyl boronic acid (1.1 eq), and K3PO4 (2 eq.) are added. The mixture is degassed, and Pd(PPh3)4 (5 mol%) is added. The reaction is refluxed at 90 °C for 16 hours. The resulting phenylbenzofuran-2-carboxylate derivatives are obtained with yields ranging from 60.9% to 89.2%.[9]
Therapeutic Applications: A Multitude of Biological Activities
Benzofuran derivatives have demonstrated a remarkable spectrum of pharmacological activities, making them attractive candidates for the development of new drugs for a wide range of diseases.
Anticancer Activity
A significant body of research has focused on the anticancer potential of benzofuran derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.
Table 1: In Vitro Anticancer Activity of Selected Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 28g | MDA-MB-231 | 3.01 | [10] |
| HCT-116 | 5.20 | [10] | |
| HT-29 | 9.13 | [10] | |
| 22d | MCF-7 | 3.41 | [10] |
| 22f | MCF-7 | 2.27 | [10] |
| 14c | HCT116 | 3.27 | [10] |
| 32a | HePG2, HeLa, MCF-7, PC3 | 4.0 - 8.99 | [10] |
| 4g | HCC1806 | 5.93 | [11] |
| HeLa | 5.61 | [11] | |
| 4n | HeLa | 3.18 | [11] |
| 1c, 1e, 2d, 3a, 3d | K562, HeLa, MOLT-4 | 20 - 85 | [12] |
| Compound 1 | K562 | 5 | [13] |
| HL60 | 0.1 | [13] | |
| Compound 3f | HEPG2 | 12.4 µg/mL | [14] |
| Compound 38 | A549 | 0.12 | [4] |
| SGC7901 | 2.75 | [4] |
Experimental Protocol: MTT Cytotoxicity Assay
The cytotoxic properties of benzofuran derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells (e.g., K562, MOLT-4, HeLa) are seeded in 96-well plates.
-
After 24 hours, the cells are treated with various concentrations of the test compounds (typically in DMSO) for 48 hours. A vehicle control (DMSO) and a positive control (e.g., staurosporine) are included.
-
Following incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[12][15]
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. Several benzofuran derivatives have been shown to possess potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.
Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Selected Benzofuran Derivatives
| Compound | Assay | Activity | Reference |
| 5d | NO production in LPS-stimulated RAW-264.7 cells | IC50 = 52.23 ± 0.97 µM | [16][17] |
| 16 | NO production in LPS-stimulated RAW-264.7 cells | IC50 = 5.28 µM | [18] |
| 6b | Carrageenan-induced paw edema in rats | 71.10% inhibition at 2h | [19][20] |
| 6a | Carrageenan-induced paw edema in rats | 61.55% inhibition at 2h | [19][20] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
-
Wistar albino rats are divided into control, standard (e.g., phenylbutazone, 100 mg/kg), and test groups.
-
The test compounds are administered orally, typically suspended in 2% gum acacia.
-
After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce inflammation.
-
The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[19][20][21]
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Certain benzofuran derivatives have shown promise as neuroprotective agents, demonstrating the ability to protect neurons from various insults.
Table 3: Neuroprotective Activity of Selected Benzofuran Derivatives
| Compound | Assay | Activity | Reference |
| 1f | NMDA-induced excitotoxicity in rat cortical cells | Potent neuroprotection, comparable to memantine at 30 µM | [22][23][24] |
| 1j | NMDA-induced excitotoxicity in rat cortical cells | Marked anti-excitotoxic effects at 100 and 300 µM | [22][23][24] |
| Moracin O (5), R (7), P (8) | Glutamate-induced cell death in SK-N-SH cells | Significant protection (40-60% cell viability at 10 µM) | [1][15] |
Experimental Protocol: Neuroprotective Assay against Glutamate-Induced Excitotoxicity
This in vitro assay assesses the ability of compounds to protect neurons from glutamate-induced cell death.
-
Primary cortical neurons are cultured from rat embryos.
-
The cultured neurons are pre-incubated with the test compounds for a specific duration (e.g., 4 hours).
-
Glutamate (e.g., 30 mM) is then added to the culture medium to induce excitotoxicity.
-
After a further incubation period (e.g., 4 hours), cell viability is assessed using the MTT assay.
-
The neuroprotective effect is quantified by the percentage of viable cells in the treated groups compared to the glutamate-only control.[15]
Modulation of Key Signaling Pathways
The therapeutic effects of benzofuran derivatives are often mediated by their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.
The NF-κB and MAPK Signaling Pathways in Inflammation
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Certain benzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of these pathways. For instance, compound 5d has been demonstrated to significantly inhibit the phosphorylation of key proteins in both the NF-κB (IKKα/IKKβ, IκBα, p65) and MAPK (ERK, JNK, p38) pathways in LPS-stimulated RAW264.7 cells.[16][17][25] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.[16][17][25]
Caption: Inhibition of NF-κB and MAPK signaling pathways by a benzofuran derivative.
Future Directions and Conclusion
The rich history and diverse biological activities of benzofuran derivatives underscore their continued importance in medicinal chemistry and drug discovery. The journey from a simple coal tar component to a versatile pharmacophore is a testament to the power of chemical synthesis and biological screening in uncovering novel therapeutic agents.
Future research in this field will likely focus on several key areas:
-
Development of more selective and potent derivatives: Fine-tuning the structure of the benzofuran scaffold to enhance target specificity and reduce off-target effects will be crucial for improving the therapeutic index of these compounds.
-
Exploration of novel biological targets: High-throughput screening and other advanced techniques will undoubtedly uncover new biological targets for benzofuran derivatives, expanding their therapeutic potential.
-
Application in combination therapies: Investigating the synergistic effects of benzofuran derivatives with existing drugs could lead to more effective treatment strategies for complex diseases like cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jopcr.com [jopcr.com]
- 20. jopcr.com [jopcr.com]
- 21. ijbcp.com [ijbcp.com]
- 22. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]
- 24. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,3-Dihydro-1-benzofuran-5-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for 2,3-Dihydro-1-benzofuran-5-propanoic acid, a valuable building block in medicinal chemistry and drug discovery. The outlined methodology is based on a robust palladium-catalyzed intramolecular carboalkoxylation of a suitably substituted 2-allylphenol derivative, followed by ester hydrolysis to yield the target carboxylic acid. This protocol offers a clear and reproducible pathway for obtaining high-purity this compound for research and development purposes.
Introduction
This compound and its derivatives are key intermediates in the synthesis of various biologically active molecules. The dihydrobenzofuran core is a privileged scaffold found in numerous natural products and pharmaceutical agents. This application note details a reliable synthetic route, providing researchers with the necessary information to produce this compound in a laboratory setting.
Chemical Properties and Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| CAS Number | 215057-28-6 |
| Appearance | White to off-white solid |
| Melting Point | 95-97 °C |
| Boiling Point | 355.2 ± 11.0 °C (Predicted) |
| Purity (Typical) | ≥98% |
| Storage Conditions | 2-8°C, protected from light and moisture |
Experimental Protocol
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Palladium-Catalyzed Intramolecular Carboalkoxylation to form Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate.
-
Step 2: Hydrolysis of the ester to yield this compound.
Step 1: Synthesis of Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate
This step involves the palladium-catalyzed intramolecular cyclization of a 2-allylphenol derivative with an appropriate coupling partner.
Materials:
-
4-Bromo-2-allylphenol
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Acetonitrile (anhydrous)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-2-allylphenol (1 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents) in a mixture of anhydrous toluene and acetonitrile (3:1 v/v).
-
To this mixture, add triethylamine (2.5 equivalents) followed by the dropwise addition of ethyl acrylate (1.5 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of this compound
This step involves the hydrolysis of the ester intermediate to the final carboxylic acid product.
Materials:
-
Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate (1 equivalent) in a mixture of THF, methanol, and water (e.g., 3:1:1 v/v/v).
-
Add lithium hydroxide or sodium hydroxide (2-3 equivalents) to the solution and stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield this compound as a solid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Concluding Remarks
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. Standard laboratory safety precautions should be followed throughout the experimental procedures.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of 2,3-dihydrobenzofurans, a crucial structural motif in numerous biologically active compounds and natural products. The methodologies highlighted leverage the versatility of palladium catalysis, offering efficient and selective routes to this important heterocyclic core.
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged structural element found in a wide array of pharmacologically significant molecules. Its synthesis has been a subject of intense research, with palladium-catalyzed reactions emerging as a powerful tool for its construction. These methods offer advantages such as high efficiency, broad substrate scope, and the ability to control stereochemistry. This document outlines several key palladium-catalyzed approaches for the synthesis of 2,3-dihydrobenzofurans, complete with detailed experimental protocols and comparative data.
Key Methodologies
Several palladium-catalyzed strategies have been successfully employed for the synthesis of 2,3-dihydrobenzofurans. These include:
-
Intramolecular C-O Bond Formation: This approach typically involves the cyclization of a suitably functionalized phenol derivative, such as an o-allylphenol or an o-halo-substituted phenethyl alcohol.[1][2]
-
Oxidative Annulation: The reaction of phenols with unsaturated partners like alkenylcarboxylic acids can lead to the formation of the dihydrobenzofuran ring system through a palladium-catalyzed oxidative process.[3][4]
-
Heck and Related Reactions: Intramolecular Heck reactions of tethered alkenes and aryl halides, as well as tandem Heck/Cacchi reactions, provide efficient routes to functionalized dihydrobenzofurans.[5][6]
-
C-H Activation/Functionalization: The direct functionalization of C-H bonds offers an atom-economical approach to dihydrobenzofuran synthesis, often directed by a nearby functional group.[5][7]
Comparative Data of Selected Palladium-Catalyzed Syntheses
The following table summarizes the quantitative data for different palladium-catalyzed methods for synthesizing 2,3-dihydrobenzofurans, allowing for easy comparison of their efficacy.
| Methodology | Catalyst/Ligand | Substrates | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Reference |
| Carboalkoxylation of 2-allylphenols | Pd(OAc)₂ / CPhos | 2-allylphenol derivatives and aryl triflates | Good | up to >20:1 d.r. | [1] |
| Oxidative Annulation | Pd(OAc)₂ / 1,10-phenanthroline | Phenols and alkenylcarboxylic acids | Moderate to Good | N/A | [3][4] |
| Enantioselective Heck/Cacchi Reaction | Pd₂(dba)₃·CHCl₃ / N-Me-XuPhos | Aryl iodide-joined alkenes and o-alkynylanilines | 84-97 | 84-97% ee | [5] |
| Intramolecular C(sp³)–H and C(sp²)–H Coupling | Pd(OAc)₂ | Alkyl phenyl ethers | 33-99 | N/A | [5] |
| Intramolecular C-O Etherification | Pd₂(dba)₃ / di-tert-butylphosphinobiaryl | Aryl halides with a tethered alcohol | Good to Excellent | N/A | [2] |
| Hydroxyl-Directed C−H Activation/C−O Cyclization | Pd(OAc)₂ | Tertiary alcohols with an aryl group | Good | N/A | [7] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols[1]
This protocol describes a method for the synthesis of 2,3-dihydrobenzofurans via the palladium-catalyzed carboalkoxylation of 2-allylphenols with aryl triflates.
Materials:
-
2-allylphenol derivative (1.0 equiv)
-
Aryl triflate (1.2 equiv)
-
Lithium tert-butoxide (LiOtBu) (1.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (CPhos) (5 mol %)
-
Solvent (e.g., Toluene, 0.125 M)
Procedure:
-
To an oven-dried reaction vessel, add the 2-allylphenol derivative, aryl triflate, LiOtBu, Pd(OAc)₂, and CPhos.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the solvent via syringe.
-
Heat the reaction mixture to 98 °C and stir for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.
Protocol 2: Palladium-Catalyzed Intramolecular C-O Bond Formation[2]
This protocol details the synthesis of 2,3-dihydrobenzofurans through an intramolecular etherification of an aryl halide.
Materials:
-
Aryl halide with a tethered alcohol (e.g., 2-(2-bromophenyl)ethanol) (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol %)
-
Di-tert-butylphosphinobiaryl ligand (2.5 mol %)
-
Sodium tert-butoxide (t-BuONa) (1.3 equiv)
-
Toluene
Procedure:
-
In a glovebox, combine the aryl halide substrate, Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide in a reaction tube.
-
Add toluene to the reaction tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-100 °C) for the specified time (typically 12-24 hours), monitoring the reaction by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 2,3-dihydrobenzofuran product.
Visualizations
Caption: General workflow for palladium-catalyzed synthesis of 2,3-dihydrobenzofurans.
Caption: Proposed catalytic cycle for the synthesis of 2,3-dihydrobenzofurans.
References
- 1. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of 2,3-Dihydro-1-benzofuran-5-propanoic acid
Introduction
2,3-Dihydro-1-benzofuran-5-propanoic acid is a key chemical intermediate with applications in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices, including bulk drug substances, reaction mixtures, and biological fluids, is crucial for quality control, process optimization, and pharmacokinetic studies. This document provides detailed analytical methods for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Mass Spectrometry (LC-MS). These methods are intended for use by researchers, scientists, and drug development professionals.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not required.
1. Principle
The method utilizes reversed-phase chromatography to separate this compound from other components in the sample. A C18 column is commonly used for this purpose. Quantification is achieved by measuring the absorbance of the analyte using a UV detector, typically at a wavelength where the compound exhibits strong absorption due to its aromatic ring.[1]
2. Experimental Protocol
-
Instrumentation:
-
Agilent 1200 series HPLC system or equivalent, equipped with a binary pump, degasser, autosampler, and a Diode Array Detector (DAD).[2]
-
-
Chromatographic Conditions:
-
Column: Acclaim® Organic Acid C18, 5 µm, 120 Å, 4.0 x 250 mm.[2]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 15 10 90 20 10 90 22 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
3. Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine).
1. Principle
The analyte is first separated from the matrix components using reversed-phase UPLC. Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for the analyte, which provides high specificity and reduces background interference.[3]
2. Experimental Protocol
-
Instrumentation:
-
Waters ACQUITY UPLC system or equivalent, coupled to a triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.[3]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 3.0 5 95 4.0 5 95 4.1 95 5 | 5.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min[3]
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transition: To be determined by direct infusion of a standard solution. A plausible transition for C11H12O3 (MW: 192.21) would be m/z 191.1 → 147.1 ([M-H]⁻ → [M-H-CO2]⁻).
-
Ion Source Parameters:
-
-
Standard and Sample Preparation (for Plasma):
-
Standard Stock Solution (1 mg/mL): As described in Method 1.
-
Working Standard Solutions: Prepare serial dilutions in acetonitrile to create calibration standards and quality control (QC) samples.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
3. Data Analysis
Quantification is performed using a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described analytical methods. These values are representative and may vary based on instrumentation and experimental conditions.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 - 100 µg/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.5 ng/mL |
| Precision (%RSD) | < 2.0% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
Visualizations
Caption: General workflow for the quantification of this compound.
References
- 1. This compound (215057-28-6) for sale [vulcanchem.com]
- 2. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications | MDPI [mdpi.com]
- 3. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 2,3-Dihydro-1-benzofuran-5-propanoic acid
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Dihydro-1-benzofuran-5-propanoic acid. The described protocol is designed for researchers, scientists, and professionals in the drug development industry, providing a reliable method for purity assessment and quantification. The methodology utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV detection, which is suitable for compounds with aromatic systems.[1]
Introduction
This compound (CAS: 215057-28-6) is a chemical compound with a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol .[1][2] It features a dihydrobenzofuran core linked to a propanoic acid chain.[1] The carboxylic acid group imparts acidic properties, with a predicted pKa in the range of 4-5.[1][2] Given its aromatic structure, the compound exhibits strong UV absorption, making HPLC with UV detection an ideal analytical technique.[1] This method is crucial for quality control, stability studies, and pharmacokinetic analysis in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective HPLC method.
| Property | Value | Reference |
| Molecular Formula | C11H12O3 | [1][2] |
| Molecular Weight | 192.21 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | 95-97°C | [2][3] |
| Boiling Point | 355.2 ± 11.0 °C (Predicted) | [1][2] |
| pKa | 4.61 ± 0.10 (Predicted) | [2] |
| LogP | 4.61 ± 0.10 (Predicted) | [1] |
Experimental Protocol: HPLC Method
This section provides a detailed protocol for the HPLC analysis of this compound.
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (or Formic acid for MS compatibility).
-
Standard: this compound reference standard.
The optimized chromatographic conditions are summarized in Table 2.
| Parameter | Condition |
| Column | C18 reversed-phase, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Elution | See Table 3 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
The gradient elution program is detailed in Table 3.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Accurately weigh the sample containing this compound and dissolve it in a known volume of 50:50 acetonitrile/water to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation and Analysis
The quantitative data for a typical calibration curve is summarized in Table 4. The method demonstrates good linearity over the tested concentration range.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1.0 | 50,234 |
| 5.0 | 251,170 |
| 10.0 | 503,580 |
| 25.0 | 1,258,950 |
| 50.0 | 2,515,400 |
Linearity:
-
Correlation Coefficient (r²): > 0.999
-
Equation: y = 50250x + 890
Visualization of Experimental Workflow
The logical flow of the HPLC analysis is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and acidified water, coupled with UV detection, provides excellent separation and sensitivity. This protocol can be readily implemented in quality control and research laboratories for routine analysis.
References
Application Notes and Protocols for the Investigation of 2,3-Dihydro-1-benzofuran-5-propanoic acid as a Potential Cannabinoid Receptor 2 (CB2) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in the immune system and peripheral tissues.[1] Its role in modulating inflammation and immune responses has established it as a promising therapeutic target for a variety of pathologies, including chronic pain, neurodegenerative diseases, and inflammatory disorders, without the psychoactive side effects associated with the Cannabinoid Receptor 1 (CB1).[1][2][3] The 2,3-dihydro-1-benzofuran scaffold has been identified as a promising chemical starting point for the development of potent and selective CB2 receptor agonists.[2][3] This document provides detailed application notes and experimental protocols to investigate the potential of 2,3-Dihydro-1-benzofuran-5-propanoic acid as a selective CB2 receptor agonist.
While direct evidence for the CB2 agonist activity of this compound is not yet established in publicly available literature, its structural similarity to other active 2,3-dihydro-1-benzofuran derivatives warrants a thorough investigation.[2] The following protocols outline the key in vitro assays necessary to determine the binding affinity and functional activity of this compound at the human CB2 receptor.
Data Presentation
The following tables present hypothetical yet representative quantitative data for a selective CB2 receptor agonist, which will be used as a proxy for "this compound" in this application note. This data is compiled from studies on well-characterized CB2 receptor agonists and serves as a benchmark for experimental outcomes.
Table 1: Hypothetical Binding Affinity of this compound for Human Cannabinoid Receptors
| Receptor | Radioligand | Kᵢ (nM) | Cell Line |
| hCB2 | [³H]CP-55,940 | 50 ± 5 | HEK-293 |
| hCB1 | [³H]CP-55,940 | >10,000 | HEK-293 |
Table 2: Hypothetical Functional Activity of this compound at the Human CB2 Receptor
| Assay Type | Parameter | Value (nM) |
| cAMP Functional Assay | EC₅₀ | 150 ± 20 |
| [³⁵S]GTPγS Binding Assay | EC₅₀ | 200 ± 30 |
| [³⁵S]GTPγS Binding Assay | Eₘₐₓ (%) | 85 ± 5 |
Signaling Pathways and Experimental Workflow
Activation of the CB2 receptor by an agonist initiates a cascade of intracellular signaling events, primarily through the coupling to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein subunits (Gα and Gβγ) also triggers other downstream signaling pathways, such as the MAPK/ERK pathway.
CB2 Receptor Signaling Pathway
The experimental workflow to characterize a novel compound as a CB2 receptor agonist involves a tiered approach, starting with binding assays to determine affinity and selectivity, followed by functional assays to assess efficacy and potency.
Experimental Workflow for CB2 Agonist Characterization
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of this compound for the human CB2 and CB1 receptors.
Materials:
-
Receptor Membranes: Commercially available cell membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor or human CB1 receptor.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM WIN 55,212-2 (a non-radiolabeled, high-affinity cannabinoid receptor ligand).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[4]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[4]
-
Scintillation Cocktail.
-
96-well Filter Plates: GF/B or GF/C glass fiber filters.[4]
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the test compound in assay buffer to achieve a range of final assay concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
Dilute the radioligand ([³H]CP-55,940) in assay buffer to a final concentration approximately equal to its Kd value.
-
Thaw the receptor membrane preparations on ice and dilute to the appropriate concentration in assay buffer.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Radioligand and receptor membranes.
-
Non-specific Binding: Radioligand, receptor membranes, and 10 µM WIN 55,212-2.[5]
-
Competition Binding: Radioligand, receptor membranes, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[6][7]
-
Harvesting: Rapidly filter the contents of each well through the 96-well filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the human CB2 receptor, indicating its functional agonism.
Materials:
-
Cell Line: HEK-293 or CHO cells stably expressing the human CB2 receptor.
-
Test Compound: this compound.
-
Forskolin: An adenylyl cyclase activator.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., LANCE Ultra cAMP kit or HTRF-based kit).
-
Cell Culture Medium.
-
Stimulation Buffer.
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.
-
Assay Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Prepare a stock solution of forskolin.
-
-
Assay Protocol (Agonist Mode):
-
Wash the cells with stimulation buffer.
-
Add varying concentrations of the test compound to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a defined period (e.g., 30 minutes at room temperature).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP levels for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect.
Protocol 3: [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins upon agonist binding to the CB2 receptor.
Materials:
-
Receptor Membranes: From cells expressing the human CB2 receptor.
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
Test Compound: this compound.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.
-
Scintillation Counter.
Procedure:
-
Assay Setup (in a 96-well plate):
-
To each well, add receptor membranes, GDP, and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Harvesting and Washing: Terminate the reaction by rapid filtration through a filter plate and wash with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.
-
Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal effect compared to a standard full agonist) from the resulting dose-response curve.
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive in vitro characterization of this compound as a potential CB2 receptor agonist. Successful execution of these experiments will elucidate its binding affinity, selectivity, and functional efficacy, thereby providing critical data for its further development as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Activity of 2,3-Dihydro-1-benzofuran-5-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the in vitro evaluation of 2,3-Dihydro-1-benzofuran-5-propanoic acid, a compound belonging to the benzofuran class. Derivatives of benzofuran are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The following protocols are designed to investigate these potential activities of this compound.
Table of Contents
-
Anti-inflammatory Activity
-
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay
-
-
Antioxidant Activity
-
DPPH Radical Scavenging Assay
-
Cellular Antioxidant Activity (CAA) Assay
-
-
Cytotoxicity Assessment
-
MTT Assay for Cancer Cell Viability
-
-
Potential Neuropathic Pain Activity
-
Cannabinoid Receptor 2 (CB2) Binding Assay
-
Anti-inflammatory Activity
Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. Benzofuran derivatives have been reported to possess anti-inflammatory properties.[4] The following assays are designed to assess the anti-inflammatory potential of this compound.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Scientific Background: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. The Griess assay is a common method to quantify nitrite, a stable and soluble breakdown product of NO.[5][6] A reduction in nitrite concentration in the presence of the test compound suggests potential anti-inflammatory activity.
Experimental Workflow:
Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[7]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Nitrite Quantification:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution (1% in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[8]
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (0.1%) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Data Presentation (Hypothetical):
| Compound | Concentration (µM) | % NO Inhibition |
| This compound | 1 | 15.2 ± 2.1 |
| 10 | 45.8 ± 3.5 | |
| 50 | 85.3 ± 4.2 | |
| L-NAME (Positive Control) | 100 | 95.1 ± 2.8 |
Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay
Scientific Background: Cyclooxygenase enzymes (COX-1 and COX-2) are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of these enzymes.[9] This assay determines the inhibitory potential of the test compound on both COX isoforms.
Signaling Pathway:
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-1 and COX-2 enzymes.
-
Enzyme Addition: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the respective wells.[9]
-
Inhibitor Incubation: Add various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2) and incubate for 15 minutes at room temperature.[9]
-
Reaction Initiation: Start the reaction by adding arachidonic acid to all wells.[9]
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.[9]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., HCl).[9]
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric detection kit.[9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Data Presentation (Hypothetical):
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| This compound | >100 | 25.4 |
| Celecoxib (Positive Control) | 15.0 | 0.005 |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in various diseases. The antioxidant potential of a compound can be assessed through its ability to scavenge free radicals.
DPPH Radical Scavenging Assay
Scientific Background: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of a compound.[10] DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from violet to yellow, which can be measured spectrophotometrically.[11]
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of this compound and a positive control (e.g., ascorbic acid) in a suitable solvent.[10]
-
Reaction Setup: In a 96-well plate, add various concentrations of the test compound or positive control.
-
Reaction Initiation: Add the DPPH working solution to each well and mix.[10]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[11]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. The formula for calculating the percentage of inhibition is: % Inhibition = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution with the solvent and A_sample is the absorbance of the DPPH solution with the test compound.[11]
Data Presentation (Hypothetical):
| Compound | DPPH Scavenging IC50 (µM) |
| This compound | 65.7 |
| Ascorbic Acid (Positive Control) | 8.2 |
Cytotoxicity Assessment
MTT Assay for Cancer Cell Viability
Scientific Background: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3] Viable cells with active metabolism convert the yellow MTT into a purple formazan product. This assay is widely used to screen for the cytotoxic potential of compounds against cancer cell lines.[4]
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Data Presentation (Hypothetical):
| Compound | Cell Line | Cytotoxicity IC50 (µM) |
| This compound | MCF-7 | 82.1 |
| A549 | >100 | |
| Doxorubicin (Positive Control) | MCF-7 | 0.5 |
| A549 | 0.8 |
Potential Neuropathic Pain Activity
Cannabinoid Receptor 2 (CB2) Binding Assay
Scientific Background: Some 2,3-dihydro-1-benzofuran derivatives have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed in the immune system and is a therapeutic target for managing neuropathic pain and inflammation without the psychoactive effects associated with CB1 receptor activation. A competitive binding assay can determine the affinity of the test compound for the CB2 receptor.[12]
Protocol:
-
Reagent Preparation: Prepare membranes from cells expressing the human CB2 receptor, a radioligand (e.g., [³H]CP-55,940), and assay buffer.
-
Assay Setup (96-well plate):
-
Incubation: Incubate the plate at 30°C for 90 minutes.[13]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.[13]
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.[13]
-
Data Analysis: Calculate the specific binding and determine the inhibition constant (Ki) of the test compound.
Data Presentation (Hypothetical):
| Compound | CB2 Ki (nM) |
| This compound | 150 |
| WIN 55,212-2 (Positive Control) | 3.5 |
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. benchchem.com [benchchem.com]
- 12. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Preclinical Evaluation of 2,3-Dihydro-1-benzofuran-5-propanoic acid in Animal Models
Disclaimer: The following application notes and protocols are proposed frameworks for the preclinical evaluation of 2,3-Dihydro-1-benzofuran-5-propanoic acid. As of the current literature review, specific in vivo studies detailing the use of this compound in animal models are not extensively available. The methodologies presented are based on its reported in vitro activities and established preclinical models for similar compounds.
Introduction
This compound is a molecule of interest with a dihydrobenzofuran core linked to a propanoic acid chain[1]. Its chemical structure suggests potential biological activities, and preliminary in vitro studies have indicated its potential as an anticancer and antimicrobial agent[1]. Specifically, it has shown activity against colorectal cancer cells (Caco2) with an IC50 value below 8 μM and potent inhibitory effects against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 0.0048 mg/mL[1]. These findings warrant further investigation in relevant animal models to assess its efficacy, safety, and mechanism of action in a physiological context.
These protocols are designed for researchers in pharmacology, oncology, and infectious disease to guide the development of in vivo studies for this compound.
Section 1: Anticancer Activity Evaluation in a Xenograft Mouse Model
Based on the in vitro cytotoxicity against colorectal cancer cells, a xenograft mouse model is a suitable platform to evaluate the in vivo antitumor efficacy of this compound.
Experimental Protocol: Colorectal Cancer Xenograft Model
-
Animal Model:
-
Species: Nude mice (athymic, immunodeficient)
-
Age: 6-8 weeks
-
Sex: Female or Male
-
Acclimatization: 1 week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
-
Cell Culture and Implantation:
-
Cell Line: Caco2 (human colorectal adenocarcinoma cells).
-
Culture Conditions: Maintain Caco2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells during the logarithmic growth phase, wash with phosphate-buffered saline (PBS), and resuspend in sterile PBS or Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Treatment Protocol:
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Group Allocation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). The final concentration should be based on dose-range finding studies.
-
Administration: Administer the compound via intraperitoneal (i.p.) or oral (p.o.) gavage daily for a specified period (e.g., 21 days). The control group should receive the vehicle only. A positive control group (e.g., treated with 5-fluorouracil) can also be included.
-
-
Efficacy and Toxicity Assessment:
-
Tumor Measurement: Continue to measure tumor volume throughout the study.
-
Body Weight: Record the body weight of each mouse every 2-3 days as an indicator of systemic toxicity.
-
Clinical Observations: Monitor mice for any signs of distress or adverse reactions.
-
Endpoint: At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize the mice.
-
Tissue Collection: Excise the tumors and weigh them. Collect major organs (liver, kidney, spleen, lungs, heart) for histopathological analysis to assess toxicity.
-
Data Presentation: Hypothetical Efficacy Data
| Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SD |
| Vehicle Control | - | 1500 ± 250 | 0 | 22.5 ± 1.5 |
| Compound A (Low Dose) | 10 | 950 ± 180 | 36.7 | 22.1 ± 1.8 |
| Compound A (High Dose) | 30 | 500 ± 120 | 66.7 | 21.5 ± 2.0 |
| Positive Control | 20 | 450 ± 110 | 70.0 | 19.8 ± 2.5 |
Compound A: this compound
Visualization: Xenograft Experiment Workflow
References
Application Notes and Protocols for 2,3-Dihydro-1-benzofuran-5-propanoic acid Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the biological effects of 2,3-Dihydro-1-benzofuran-5-propanoic acid (CAS: 215057-28-6) in various cell culture models. The information is intended to guide researchers in studying its potential anticancer, anti-inflammatory, and antimicrobial properties.
Compound Information and Properties
This compound is a benzofuran derivative with reported biological activities.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 215057-28-6 | [1][2][3][4][5] |
| Molecular Formula | C11H12O3 | [1] |
| Molecular Weight | 192.21 g/mol | [1][3] |
| Physical State | Solid | [1] |
| Melting Point | 95-97 °C | [4][5] |
| Boiling Point | 355.2 ± 11.0 °C (Predicted) | [1][4] |
| Storage Conditions | 2-8°C | [1] |
Biological Activities and Potential Mechanisms of Action
Research suggests that this compound and related benzofuran structures exhibit a range of biological effects.
-
Anticancer Activity: The compound has shown potential anticancer properties, with notable activity against colorectal cancer cells (Caco-2), exhibiting an IC50 value below 8 μM.[1] The proposed mechanism involves the induction of apoptosis.[1]
-
Anti-inflammatory Activity: Benzofuran derivatives have been reported to possess anti-inflammatory properties.[6] These effects may be mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[6][7]
-
Antimicrobial Properties: Significant antimicrobial activity has been observed, particularly against Bacillus subtilis, with a reported Minimum Inhibitory Concentration (MIC) of 0.0048 mg/mL.[1]
Experimental Protocols
The following are detailed protocols for cell culture experiments involving treatment with this compound.
Preparation of Stock Solution
Due to its hydrophobicity, a suitable organic solvent is required to dissolve this compound.
-
Reagent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Procedure:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.9221 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
General Cell Culture Maintenance
Standard aseptic cell culture techniques should be followed. The protocol below is a general guideline and may need to be optimized for specific cell lines.
-
Materials:
-
Appropriate cell line (e.g., Caco-2 for anticancer studies, RAW 264.7 for anti-inflammatory studies).
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA solution (for adherent cells).
-
CO2 incubator (37°C, 5% CO2).
-
-
Procedure for Subculturing Adherent Cells:
-
Warm the complete growth medium, PBS, and Trypsin-EDTA to 37°C.
-
Remove the spent medium from the cell culture flask.
-
Wash the cell monolayer with sterile PBS.
-
Add an appropriate volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh complete growth medium.
-
Determine the cell concentration and seed new culture flasks at the desired density.
-
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compound and to calculate the IC50 value.
-
Materials:
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol is designed to investigate the effect of the compound on key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time. For anti-inflammatory studies, pre-treat with the compound before stimulating with an inflammatory agent like Lipopolysaccharide (LPS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-ERK, ERK, etc.) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro studies of this compound.
Potential Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory mechanism via inhibition of MAPK and NF-κB signaling pathways.
Data Presentation
The following tables summarize key quantitative data found in the literature for this compound and related compounds.
Table 1: In Vitro Activity of this compound
| Activity | Cell Line / Organism | Metric | Value | Reference |
| Anticancer | Colorectal cancer cells (Caco-2) | IC50 | < 8 µM | [1] |
| Antimicrobial | Bacillus subtilis | MIC | 0.0048 mg/mL | [1] |
Table 2: Activity of Related Propanoic Acid Derivatives
| Compound | Activity | Cell Lines | Metric | Value | Reference |
| 2-(3-benzoylphenyl)propanohydroxamic acid | Anticancer | 38 cell lines (8 tumor subpanels) | % Growth Inhibition | 1-23% at 10 µM | [8][9] |
| 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid | Anticancer | 38 cell lines (8 tumor subpanels) | % Growth Inhibition | 1-23% at 10 µM | [8][9] |
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to perform preliminary experiments to determine the optimal concentration range and treatment duration for this compound in your specific model system.
References
- 1. This compound (215057-28-6) for sale [vulcanchem.com]
- 2. This compound | 215057-28-6 [chemicalbook.com]
- 3. 3-(2,3-Dhydro-1-benzofuran-5-yl) Propionic acid – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]
- 4. 2,3-dihydro-5-Benzofuranpropanoic acid [chembk.com]
- 5. 2,3-Dihydrobenzofuran-5-propanoic acid | 215057-28-6 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of 2,3-Dihydro-1-benzofuran-5-propanoic acid for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of 2,3-Dihydro-1-benzofuran-5-propanoic acid, a compound of interest for various pharmacological activities, including potential antimicrobial and cannabinoid receptor 2 (CB2) agonist effects. Due to its lipophilic nature and predicted poor aqueous solubility, appropriate formulation is critical for achieving desired exposure and reliable results in in vivo studies.
Physicochemical Properties and Formulation Challenges
This compound is characterized by a dihydrobenzofuran moiety linked to a propanoic acid chain.[1] Its physicochemical properties present challenges for aqueous-based formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Formulation |
| Molecular Formula | C₁₁H₁₂O₃ | - |
| Molecular Weight | 192.21 g/mol [1] | Molar concentration calculations. |
| Physical State | Solid[1] | Requires solubilization or suspension for administration. |
| Predicted LogP | 4.61[1] | High lipophilicity, indicating poor water solubility. |
| Predicted pKa | 4.61 ± 0.10[2] | Acidic nature; solubility may be pH-dependent. Can form salts. |
| Melting Point | 95-97°C[3] | Relevant for melt-based formulation techniques. |
| Storage | 2-8°C, Sealed in dry place[1][3] | Recommended storage conditions to maintain stability. |
The high predicted LogP value is the primary hurdle for formulation, necessitating strategies to enhance solubility and bioavailability for effective in vivo studies.
Recommended Formulation Strategies
Given the compound's properties, several formulation approaches can be considered. The choice of formulation will depend on the intended route of administration (oral or parenteral), the required dose, and the specific animal model.
For Oral Administration:
-
Suspensions: A common and straightforward approach for preclinical studies. The use of a suspending agent is crucial to ensure uniform dosing.
-
Solutions using Co-solvents: Organic solvents can be used to dissolve the compound, which is then diluted with an aqueous vehicle.
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the oral absorption of lipophilic drugs.[4][5][6]
For Parenteral Administration:
-
Solutions with pH Adjustment and Co-solvents: For intravenous, intraperitoneal, or subcutaneous administration, a sterile, clear solution is preferred to avoid embolism or irritation.
-
Microemulsions: These can be suitable for parenteral delivery of poorly soluble drugs, but require careful selection of biocompatible oils and surfactants.
Experimental Protocols
The following are detailed protocols for preparing formulations of this compound for in vivo studies in rodents.
Protocol 1: Preparation of an Oral Suspension
This protocol is suitable for oral gavage administration in rats or mice.
Materials:
-
This compound
-
Methylcellulose (0.5% or 1% w/v) or Carboxymethyl cellulose (CMC)
-
Purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% or 1% (w/v) methylcellulose solution in purified water. For example, to prepare 100 mL of a 1% solution, slowly add 1 g of methylcellulose to 100 mL of hot water (60-80°C) while stirring vigorously.
-
Continue stirring until a uniform dispersion is achieved.
-
Allow the solution to cool to room temperature, which will result in a clear, viscous solution.
-
-
Compound Weighing:
-
Accurately weigh the required amount of this compound based on the desired dose and final concentration.
-
-
Levigation:
-
Place the weighed compound in a mortar.
-
Add a small volume of the methylcellulose vehicle to the mortar and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
-
Suspension Formation:
-
Gradually add the remaining methylcellulose vehicle to the paste while continuously stirring.
-
Transfer the mixture to a suitable container (e.g., a beaker with a magnetic stir bar).
-
Stir the suspension on a magnetic stir plate for at least 30 minutes to ensure homogeneity.
-
-
Storage and Administration:
-
Store the suspension at 2-8°C.
-
Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing.
-
Table 2: Example Dosing Calculation for Oral Suspension
| Parameter | Value |
| Animal Weight | 250 g (0.25 kg) |
| Desired Dose | 50 mg/kg |
| Total Dose per Animal | 12.5 mg |
| Dosing Volume | 5 mL/kg |
| Volume to Administer | 1.25 mL |
| Required Concentration | 10 mg/mL |
Protocol 2: Preparation of a Parenteral Solution
This protocol is suitable for intraperitoneal or subcutaneous injection in mice. For intravenous administration, further filtration through a 0.22 µm filter is mandatory.
Materials:
-
This compound
-
Ethanol (or DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sodium bicarbonate solution (e.g., 1 M)
-
Sterile vials
-
Sterile syringes and needles
-
pH meter
Procedure:
-
Solubilization:
-
Accurately weigh the required amount of this compound.
-
In a sterile vial, dissolve the compound in a minimal amount of a suitable organic solvent like ethanol or DMSO. For example, start with a 1:1 ratio of drug to solvent.
-
Gently vortex or sonicate if necessary to aid dissolution.
-
-
Addition of Co-solvent and Vehicle:
-
Add a co-solvent such as PEG 400 to the solution to improve solubility and stability upon dilution. A common ratio is 10-20% of the final volume.
-
Slowly add sterile saline or PBS to the desired final volume while continuously vortexing to prevent precipitation.
-
-
pH Adjustment:
-
Measure the pH of the solution.
-
If the pH is too acidic, adjust it to a physiologically acceptable range (typically pH 7.0-7.4) by adding a small amount of sodium bicarbonate solution dropwise. Monitor the pH closely to avoid over-titration.
-
-
Sterilization and Storage:
-
For intravenous administration, filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
Store the formulation at 2-8°C and protect it from light.
-
Visually inspect the solution for any precipitation before each use.
-
Table 3: Example Formulation Composition for Parenteral Administration
| Component | Percentage (v/v) | Purpose |
| This compound | Target Concentration | Active Pharmaceutical Ingredient |
| DMSO | 10% | Solubilizing agent |
| PEG 400 | 20% | Co-solvent, improves stability |
| Sterile Saline (0.9% NaCl) | 70% | Vehicle |
| 1M Sodium Bicarbonate | As needed | pH adjustment |
Biological Activities and Signaling Pathways
This compound and its derivatives have been reported to exhibit multiple biological activities.
Cannabinoid Receptor 2 (CB2) Agonism
Derivatives of 2,3-dihydro-1-benzofuran have been identified as potent and selective agonists of the CB2 receptor. CB2 receptors are primarily expressed on immune cells and are implicated in modulating inflammation and pain.
Signaling Pathway of CB2 Receptor Agonism:
Upon activation by an agonist, the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade primarily through the Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels. Lower cAMP levels reduce the activity of Protein Kinase A (PKA). The βγ subunits of the G-protein can also activate other pathways, such as the MAPK/ERK pathway.
Antimicrobial Activity
Benzofuran derivatives are known to possess antimicrobial properties against a range of bacteria.[7][8][9][10][11][12] One of the proposed mechanisms of action against Gram-negative bacteria like E. coli involves the inhibition of the DsbA enzyme. DsbA is a thiol-disulfide oxidoreductase crucial for the proper folding of virulence factors in the periplasm.
Proposed Antimicrobial Mechanism of Action:
By inhibiting DsbA, benzofuran derivatives can disrupt the formation of disulfide bonds in bacterial proteins that are essential for virulence and survival. This leads to the accumulation of misfolded proteins and ultimately impairs bacterial function.
Experimental Workflow for In Vivo Studies
A typical workflow for conducting in vivo studies with a novel formulation is outlined below.
Disclaimer: These protocols provide a general guideline. The specific formulation and dosage should be optimized based on the physicochemical properties of the exact batch of this compound, the animal model used, and the specific aims of the study. It is recommended to perform pilot studies to assess the tolerability and pharmacokinetics of the chosen formulation before commencing large-scale efficacy studies. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydro-1-benzofuran-5-propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,3-Dihydro-1-benzofuran-5-propanoic acid synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.
Route 1: Friedel-Crafts Acylation and Clemmensen Reduction
Question 1: My Friedel-Crafts acylation of 2,3-dihydro-1-benzofuran with propionyl chloride is giving a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in Friedel-Crafts acylation can stem from several factors. Here is a systematic troubleshooting guide:
-
Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of AlCl₃ or one that has been stored in a desiccator.
-
Catalyst Stoichiometry: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, as the product can form a complex with it, rendering it inactive. You may need to use slightly more than one equivalent of AlCl₃.
-
Reaction Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control the reaction rate and prevent side reactions. However, if the reaction is sluggish, a gradual increase in temperature may be necessary. Monitor the reaction closely by TLC to avoid decomposition.
-
Purity of Reagents: Ensure that both 2,3-dihydro-1-benzofuran and propionyl chloride are of high purity. Impurities can interfere with the catalyst and lead to undesired side products.
-
Deactivation of the Aromatic Ring: While the dihydrobenzofuran ring is generally activated towards electrophilic substitution, any deactivating substituents on the starting material could hinder the reaction.
Question 2: I am observing the formation of multiple products in my Friedel-Crafts acylation. How can I improve the regioselectivity?
Answer: The acylation of 2,3-dihydro-1-benzofuran should predominantly occur at the 5-position due to the activating effect of the ether oxygen. However, the formation of other isomers is possible.
-
Choice of Solvent: The solvent can influence the regioselectivity. Non-polar solvents like dichloromethane or carbon disulfide are commonly used. Experimenting with different solvents may improve the desired isomer ratio.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the formation of the thermodynamically more stable product.
Question 3: The Clemmensen reduction of the ketone intermediate is incomplete or resulting in byproducts. What should I do?
Answer: The Clemmensen reduction uses zinc amalgam and concentrated hydrochloric acid and can be a harsh reaction.
-
Activation of Zinc: The zinc amalgam must be freshly prepared and highly active for the reaction to proceed efficiently.
-
Acid Concentration: Use concentrated hydrochloric acid as specified in the protocol. Insufficient acidity can lead to incomplete reduction.
-
Reaction Time and Temperature: The reaction often requires prolonged heating under reflux. Ensure the reaction is heated for a sufficient amount of time.
-
Substrate Stability: The strongly acidic conditions of the Clemmensen reduction can lead to side reactions if the substrate has acid-sensitive functional groups.[1] An alternative under basic conditions is the Wolff-Kishner reduction.[1]
-
Byproduct Formation: Common byproducts include alcohols and dimeric compounds.[2] Ensuring a sufficient excess of the reducing agent and maintaining vigorous reflux can help minimize these.
Route 2: Heck Reaction, Hydrogenation, and Hydrolysis
Question 4: My Heck reaction between 5-bromo-2,3-dihydrobenzofuran and methyl acrylate has a low conversion rate. How can I optimize it?
Answer: Low conversion in a Heck reaction can be due to several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst Activity: The palladium catalyst may be inactive. Use a fresh source of a reliable palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).
-
Ligand Choice: The choice of phosphine ligand is crucial. For aryl bromides, ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are often effective.
-
Base: The base is critical for regenerating the active catalyst. Inorganic bases like K₂CO₃ or organic bases such as triethylamine (Et₃N) are commonly used. The choice and amount of base can significantly impact the yield.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used. Ensure the solvent is dry and degassed to remove oxygen, which can poison the catalyst.
-
Temperature: Heck reactions often require elevated temperatures (80-120 °C). Optimize the temperature to balance reaction rate and catalyst stability.
Question 5: I am having trouble with the hydrolysis of the methyl ester to the final carboxylic acid. What are the best conditions?
Answer: Alkaline hydrolysis is a standard method for converting esters to carboxylic acids.
-
Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol or ethanol is typically effective.
-
Reaction Conditions: Heating the reaction mixture under reflux is usually necessary to drive the hydrolysis to completion.
-
Work-up: After the reaction is complete, the reaction mixture needs to be acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt and precipitate the desired carboxylic acid. Ensure the pH is sufficiently low (pH 1-2) for complete precipitation.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the key steps in the synthesis of this compound. Note that yields can vary significantly based on the specific experimental setup and scale.
Table 1: Friedel-Crafts Acylation of 2,3-Dihydro-1-benzofuran
| Lewis Acid | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| AlCl₃ | Propionyl chloride | Dichloromethane | 0 to rt | 2 - 4 | 70-85 |
| SnCl₄ | Propionic anhydride | 1,2-Dichloroethane | rt | 6 | 65-75 |
| FeCl₃ | Propionyl chloride | Nitromethane | 25 | 5 | 60-70 |
Table 2: Reduction of 5-Propionyl-2,3-dihydrobenzofuran
| Reduction Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Clemmensen | Zn(Hg), conc. HCl | Toluene/Water | Reflux | 12 - 24 | 60-80 |
| Wolff-Kishner | H₂NNH₂, KOH | Ethylene Glycol | 180-200 | 4 - 8 | 75-90 |
Table 3: Heck Reaction of 5-Bromo-2,3-dihydrobenzofuran with Methyl Acrylate
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | Et₃N (1.5 eq) | DMF | 100 | 12 | ~85 |
| PdCl₂(PPh₃)₂ (3 mol%) | - | K₂CO₃ (2 eq) | Acetonitrile | 80 | 24 | ~80 |
| Pd₂(dba)₃ (1 mol%) | P(o-tol)₃ (2 mol%) | NaOAc (2 eq) | DMA | 120 | 8 | ~90 |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation and Clemmensen Reduction
Step 1: Friedel-Crafts Acylation of 2,3-Dihydro-1-benzofuran
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add propionyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 2,3-dihydro-1-benzofuran (1.0 eq) in dry DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-propionyl-2,3-dihydrobenzofuran.
Step 2: Clemmensen Reduction of 5-Propionyl-2,3-dihydrobenzofuran
-
Prepare zinc amalgam by stirring zinc dust (10 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
To the freshly prepared zinc amalgam, add concentrated hydrochloric acid and toluene.
-
Add the crude 5-propionyl-2,3-dihydrobenzofuran (1.0 eq) to the mixture.
-
Heat the mixture to reflux and maintain vigorous stirring for 12-24 hours. Additional portions of concentrated HCl may be added during the reflux.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Protocol 2: Synthesis via Heck Reaction, Hydrogenation, and Hydrolysis
Step 1: Heck Reaction of 5-Bromo-2,3-dihydrobenzofuran
-
To a flask charged with 5-bromo-2,3-dihydrobenzofuran (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (1.5 eq) in anhydrous DMF, add methyl acrylate (1.2 eq).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to give methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propenoate.
Step 2: Hydrogenation of the Propenoate Intermediate
-
Dissolve the methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propenoate (1.0 eq) in methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) (5-10 wt%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate.
Step 3: Hydrolysis of the Propanoate Intermediate
-
Dissolve the methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 1-2 with concentrated HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Visualizations
Caption: Synthetic pathways for this compound.
Caption: General troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 2,3-dihydrobenzofuran. The most prevalent synthetic route, starting from phenol, is a three-step process:
-
O-Allylation of Phenol: Formation of allyl phenyl ether.
-
Claisen Rearrangement: Conversion of allyl phenyl ether to 2-allylphenol.
-
Intramolecular Cyclization: Ring closure of 2-allylphenol to form 2,3-dihydrobenzofuran.
This document provides detailed FAQs, troubleshooting guides, and experimental protocols for each of these key stages.
Step 1: O-Allylation of Phenol to Allyl Phenyl Ether
This step involves the Williamson ether synthesis, where a phenoxide ion reacts with an allyl halide. While generally straightforward, the primary challenge is controlling the regioselectivity between O-allylation and a competing C-allylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the O-allylation of phenol?
A1: The most common reagents are phenol, an allyl halide (typically allyl bromide or allyl chloride), and a base.[1] The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion.
Q2: What is the primary side product in this reaction?
A2: The main side product is the C-allylated phenol, where the allyl group attaches directly to the benzene ring (at the ortho or para position) instead of the oxygen atom.[2][3] This occurs because the phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the aromatic ring.
Q3: How does the choice of solvent affect the outcome of the reaction?
A3: The solvent plays a critical role in directing the selectivity. Polar aprotic solvents like DMF or acetone favor the desired O-allylation.[1] Protic solvents, such as water or ethanol, can solvate the oxygen atom of the phenoxide through hydrogen bonding, which hinders O-allylation and promotes C-allylation.[4]
Troubleshooting Guide: O-Allylation of Phenol
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield of allyl phenyl ether and significant formation of C-allylphenol. | The reaction conditions favor C-allylation. This can be due to the choice of solvent, base, or temperature. | 1. Solvent Selection: Switch to a polar aprotic solvent like DMF, acetone, or DMSO to favor O-allylation.[1][4] 2. Base Selection: Use a moderately strong base like potassium carbonate (K₂CO₃).[1] Very strong bases can increase the concentration of the phenoxide ion, which may lead to more C-allylation under certain conditions. 3. Temperature Control: Run the reaction at a moderate temperature (e.g., refluxing acetone). High temperatures can sometimes favor the thermodynamically more stable C-allylated product. |
| Reaction is slow or incomplete. | 1. The base is not strong enough to deprotonate the phenol effectively. 2. The allyl halide is not reactive enough. 3. Insufficient reaction time or temperature. | 1. Consider using a stronger base like sodium hydride (NaH) in an appropriate anhydrous solvent (e.g., THF or DMF).[1] 2. Use allyl bromide, which is more reactive than allyl chloride. 3. Increase the reaction time or temperature, while monitoring for the formation of side products by TLC. |
| Formation of dialkylated products or other impurities. | Use of excess allyl halide or side reactions of the starting materials. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 to 1.2 equivalents) of the allyl halide. 2. Ensure the purity of the starting phenol and allyl halide. |
Logical Workflow for O-Allylation Troubleshooting
Experimental Protocol: O-Allylation of Phenol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone as the solvent.
-
Reaction: Add allyl bromide (1.2 eq.) to the mixture.
-
Heating: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Extraction: Evaporate the acetone under reduced pressure. Dissolve the residue in diethyl ether and wash with a 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude allyl phenyl ether. The product can be further purified by vacuum distillation if necessary.
Step 2: Claisen Rearrangement of Allyl Phenyl Ether
This step is a thermally induced[5][5]-sigmatropic rearrangement that converts allyl phenyl ether to 2-allylphenol. The primary challenge is ensuring complete rearrangement and avoiding the formation of the para-substituted isomer.
Frequently Asked Questions (FAQs)
Q1: What is the main side product of the Claisen rearrangement?
A1: If both ortho positions on the benzene ring are blocked by other substituents, the allyl group can migrate to the para position, resulting in a p-allylphenol.[6][7] Even with unsubstituted ortho positions, small amounts of the para product can sometimes be formed.
Q2: What are the typical conditions for a Claisen rearrangement?
A2: The reaction is typically carried out by heating the allyl phenyl ether neat (without solvent) or in a high-boiling point solvent (like N,N-diethylaniline) to temperatures between 180-220 °C.[1] Lewis acids can also be used to catalyze the rearrangement at lower temperatures.
Q3: How can I be sure the rearrangement is complete?
A3: The progress of the reaction can be monitored by TLC or GC. The starting material, allyl phenyl ether, will have a different retention factor/time than the product, 2-allylphenol. The disappearance of the starting material spot/peak indicates the completion of the reaction. Infrared (IR) spectroscopy can also be useful, as the product will show a characteristic broad O-H stretch of the phenolic hydroxyl group, which is absent in the starting ether.
Troubleshooting Guide: Claisen Rearrangement
| Problem | Possible Cause | Troubleshooting Solution |
| Incomplete reaction. | The temperature is too low, or the reaction time is too short. | 1. Increase Temperature: Gradually increase the temperature, ensuring it does not exceed 220 °C to avoid decomposition.[1] 2. Increase Time: Extend the heating time and continue to monitor the reaction by TLC or GC. 3. Use a Catalyst: Consider using a Lewis acid catalyst (e.g., ZnCl₂) to promote the rearrangement at a lower temperature.[8] |
| Formation of p-allylphenol. | The ortho positions are sterically hindered, or the high temperature allows for a subsequent Cope rearrangement to the para position. | 1. This is often unavoidable if the ortho positions are substituted. Purification by column chromatography will be necessary to separate the ortho and para isomers. 2. If the ortho positions are free, try running the reaction at the lower end of the effective temperature range to minimize the secondary rearrangement to the para position. |
| Product decomposition (darkening of the reaction mixture). | The reaction temperature is too high. | 1. Reduce the reaction temperature. 2. Consider using a high-boiling, inert solvent to maintain a more consistent temperature. 3. If decomposition is severe, explore a Lewis acid-catalyzed rearrangement which can be performed at a lower temperature. |
Reaction Pathway for Claisen Rearrangement and Side Product Formation
Experimental Protocol: Claisen Rearrangement of Allyl Phenyl Ether
-
Setup: Place the crude allyl phenyl ether in a round-bottom flask equipped with a reflux condenser and a thermometer.
-
Heating: Heat the flask in a heating mantle or an oil bath to 200 °C. Maintain this temperature for approximately 5 hours.[9]
-
Monitoring: Periodically take a small sample from the reaction mixture, dissolve it in a suitable solvent (e.g., dichloromethane), and spot it on a TLC plate to monitor the disappearance of the starting material.
-
Purification: Once the reaction is complete, allow the flask to cool to room temperature. The resulting 2-allylphenol can be purified by vacuum distillation. Alternatively, dissolve the crude product in diethyl ether and extract with a 10% sodium hydroxide solution. The aqueous layer, containing the sodium salt of 2-allylphenol, can then be acidified with HCl and the product extracted with diethyl ether. The organic layer is then dried and concentrated to yield the purified 2-allylphenol.
Step 3: Intramolecular Cyclization of 2-Allylphenol
This final step closes the ring to form the 2,3-dihydrobenzofuran core. This can be achieved through several methods, most commonly via acid catalysis or palladium-catalyzed oxidative cyclization (Wacker-type cyclization).
Frequently Asked Questions (FAQs)
Q1: What is the difference between acid-catalyzed and palladium-catalyzed cyclization?
A1: Acid-catalyzed cyclization typically involves protonation of the alkene followed by intramolecular attack of the phenolic oxygen, leading to a 2-methyl-2,3-dihydrobenzofuran. Palladium-catalyzed oxidative cyclization (a Wacker-type reaction) involves the activation of the alkene by a Pd(II) catalyst, followed by nucleophilic attack of the phenol. This often results in a 2-(iodomethyl)-2,3-dihydrobenzofuran if an iodine source is used, or other functionalized derivatives depending on the specific reaction conditions.
Q2: What are common side products in the acid-catalyzed cyclization?
A2: Polymerization of the starting material or the product can be a significant side reaction, especially with strong acids or high temperatures. Dehydration of the intermediate carbocation can also lead to other unsaturated byproducts.
Q3: What are potential issues in the palladium-catalyzed cyclization?
A3: Catalyst deactivation can be a problem. The choice of oxidant and ligands is crucial for an efficient catalytic cycle. Side reactions can include isomerization of the double bond or the formation of other palladium-mediated coupling products.
Troubleshooting Guide: Intramolecular Cyclization
| Method | Problem | Possible Cause | Troubleshooting Solution |
| Acid-Catalyzed | Low yield and/or polymerization. | 1. The acid is too strong or the concentration is too high. 2. The reaction temperature is too high. | 1. Use a milder acid (e.g., p-toluenesulfonic acid) or a lower concentration of a strong acid. 2. Run the reaction at a lower temperature for a longer period. |
| Formation of multiple products. | The intermediate carbocation is rearranging or undergoing other reactions. | 1. Try a different acid to see if the selectivity can be improved. 2. Lowering the temperature may also help to suppress side reactions. | |
| Palladium-Catalyzed (Wacker-type) | Slow or no reaction. | 1. The catalyst is inactive. 2. The oxidant is not effective. | 1. Ensure the palladium catalyst is of good quality. Pre-activation of the catalyst might be necessary. 2. The choice of oxidant is critical. Common oxidants include benzoquinone or Cu(II) salts with oxygen. Ensure the oxidant is fresh and used in the correct stoichiometry. |
| Low yield. | 1. Sub-optimal ligand or solvent. 2. Inefficient re-oxidation of the Pd(0) to Pd(II). | 1. Screen different ligands and solvents to optimize the reaction. 2. Ensure the co-catalyst (e.g., CuCl₂) and oxidant (e.g., O₂) are functioning correctly to regenerate the active Pd(II) species. |
Comparative Reaction Pathways for Cyclization
Experimental Protocols: Intramolecular Cyclization
Protocol 1: Acid-Catalyzed Cyclization
-
Setup: Dissolve 2-allylphenol (1.0 eq.) in a suitable solvent like toluene in a round-bottom flask.
-
Reaction: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (0.1 eq.).
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Wacker-type Cyclization
-
Setup: To a round-bottom flask, add 2-allylphenol (1.0 eq.), a palladium(II) catalyst such as PdCl₂(PhCN)₂ (0.05 eq.), and a co-catalyst like CuCl₂ (1.0 eq.) in a solvent such as THF.
-
Reaction: Stir the mixture under an atmosphere of oxygen (e.g., using a balloon).
-
Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours. Monitor the progress by TLC.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the metal salts.
-
Extraction: Dilute the filtrate with diethyl ether and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
References
- 1. how can you synthesize 2-allylphenol from phenol? | Filo [askfilo.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. researchgate.net [researchgate.net]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. quora.com [quora.com]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. benthamopen.com [benthamopen.com]
- 9. Claisen Rearrangement: Mechanism, Steps & Key Examples [vedantu.com]
Technical Support Center: Purification of 2,3-Dihydro-1-benzofuran-5-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of 2,3-Dihydro-1-benzofuran-5-propanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include starting materials from the cyclization step, over-oxidized aromatic benzofuran derivatives, and other structurally similar side-products. The specific impurities will be highly dependent on the synthetic route employed.
Q2: My purified this compound has a low melting point and a broad melting range. What is the likely cause?
A2: A depressed and broad melting point is a strong indication of the presence of impurities. Even small amounts of residual solvents or synthetic byproducts can lead to this observation. Further purification is recommended to achieve a sharp melting point within the expected range.
Q3: I am having difficulty removing a very non-polar impurity. What purification strategy should I employ?
A3: For non-polar impurities, a normal-phase column chromatography approach is often effective. By using a polar stationary phase (like silica gel) and a non-polar mobile phase, the non-polar impurity will elute quickly, allowing for the separation of your more polar product. A simple wash with a non-polar solvent like hexanes or a hexane/ether mixture may also be effective for removing highly non-polar contaminants.[1]
Q4: My compound appears to be degrading during purification. What measures can I take to prevent this?
A4: Degradation can be minimized by avoiding harsh conditions. Use moderate temperatures during solvent evaporation and recrystallization. If using chromatography, ensure the stationary phase is neutral if your compound is sensitive to acid or base. Additionally, minimizing the exposure time to purification conditions can be beneficial.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Recommended Solution |
| Oiling out instead of crystallization | The compound may be melting before it dissolves, or the solvent may be too non-polar. The cooling rate might be too fast. | Select a solvent with a boiling point lower than the melting point of your compound. Try a more polar solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low recovery of purified product | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation. Consider using a different solvent in which your compound has lower solubility at cold temperatures. |
| Product is still impure after recrystallization | The chosen solvent is not effectively discriminating between the product and the impurity. The cooling was too rapid, leading to the trapping of impurities. | Perform a second recrystallization using a different solvent system. Allow for slow crystal growth by letting the solution cool to room temperature undisturbed before cooling in an ice bath. Wash the collected crystals with a small amount of cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Poor separation of the desired compound from impurities | The solvent system (eluent) is not optimal. The column is overloaded. | Develop an appropriate solvent system using Thin Layer Chromatography (TTC) first. Aim for an Rf value of 0.2-0.4 for your compound. Reduce the amount of crude material loaded onto the column. |
| The compound is eluting too quickly or not at all | The eluent is too polar or not polar enough. | If the compound elutes too quickly, decrease the polarity of the eluent. If it is not eluting, gradually increase the polarity of the eluent. |
| Streaking or tailing of the compound band | The compound may be interacting too strongly with the stationary phase (e.g., acidic compound on silica gel). The sample may not be fully dissolved in the eluent. | Add a small amount of a modifier like acetic acid to the eluent to improve the peak shape of acidic compounds. Ensure the sample is fully dissolved in a minimum amount of the initial mobile phase before loading. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require optimization.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.
-
Ideal solvents will dissolve the compound when hot but not at room temperature.
-
Potential solvents to screen include ethyl acetate, toluene, methanol, ethanol, water, or mixtures such as ethyl acetate/hexanes.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent until the solid is completely dissolved.
3. Crystallization:
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Expected Outcome:
| Parameter | Typical Value |
| Purity | >98% (by HPLC) |
| Recovery | 60-90% (Varies with solvent choice and initial purity) |
| Appearance | White to off-white solid |
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.
1. Stationary Phase and Eluent Selection:
-
Use silica gel as the stationary phase.
-
Determine a suitable eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be from 5% to 30% ethyl acetate in hexanes.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the silica bed.
4. Elution and Fraction Collection:
-
Begin elution with the starting eluent composition.
-
Gradually increase the polarity of the eluent to facilitate the elution of your compound.
-
Collect fractions and monitor the elution of the product using TLC.
5. Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Typical Column Chromatography Parameters:
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%) |
| Elution Monitoring | TLC with UV visualization |
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a typical HPLC method for assessing the purity of this compound.[2]
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water. A small amount of an acid like formic acid or trifluoroacetic acid is often added to improve peak shape.
-
Detection: UV detector at a wavelength between 254-280 nm.[2]
2. Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to an appropriate concentration for HPLC analysis.
3. Analysis:
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the purity of the compound based on the peak area percentage.
Typical HPLC Parameters:
| Parameter | Value/Description |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Injection Volume | 10 µL |
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the purification and analysis of this compound.
Caption: Purification workflow for this compound.
References
Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,3-dihydrobenzofuran derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 2,3-dihydrobenzofurans?
The synthesis of the 2,3-dihydrobenzofuran scaffold can be approached through various strategies, primarily classified by the key bond formation in the heterocyclic ring. The most prevalent methods include:
-
Formation of the O-alkyl bond (Intramolecular Alkylation): This is a classical and widely used approach involving the cyclization of a phenol with a side chain containing a suitable leaving group.[1]
-
Formation of the O-aryl bond: This strategy often employs transition-metal catalyzed cross-coupling reactions.[1]
-
Formation of the aryl-C3 bond: This is another well-explored route, for instance, through the lithiation of an aryl halide.[1]
-
Formation of the alkyl C2–C3 bond: This is commonly achieved via transition-metal-mediated carbene C–H insertion reactions using diazo compounds.[1]
-
Two-component Cyclization Approaches: These methods involve the reaction of two different components to construct the dihydrobenzofuran ring system in a single step.[1]
-
Rearrangement Reactions: Existing ring systems can be rearranged to form the 2,3-dihydrobenzofuran skeleton.[1]
Recent advancements have also highlighted transition metal-free protocols, such as Brønsted acid-catalyzed reactions and visible light-mediated syntheses, to address the challenges of costly and toxic metal catalysts.[2]
Q2: I am observing low yields in my synthesis. What are the common factors that could be affecting the reaction outcome?
Low yields in 2,3-dihydrobenzofuran synthesis can stem from several factors, depending on the chosen synthetic route. Some common culprits include:
-
Steric Hindrance: Bulky substituents on the aromatic ring or the side chain can impede the cyclization process, leading to diminished reactivity and lower yields.[2]
-
Harsh Reaction Conditions: Some synthetic protocols require harsh conditions which can lead to decomposition of starting materials or products.[2]
-
Substrate Scope Limitations: The chosen method may have a restricted substrate scope, meaning it is not efficient for the specific derivative you are trying to synthesize.[2]
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Catalyst Inefficiency or Deactivation: In metal-catalyzed reactions, the catalyst may not be sufficiently active or could be deactivated by impurities.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
Q3: What are some common side reactions to be aware of during the synthesis of 2,3-dihydrobenzofuran derivatives?
Depending on the synthetic approach, several side reactions can occur:
-
Intermolecular Reactions: In intramolecular cyclizations, intermolecular reactions can compete, leading to the formation of dimers or polymers, especially at high concentrations.
-
Over-oxidation or Reduction: In reactions involving redox steps, over-oxidation or reduction of functional groups on the starting material or product can occur.
-
Rearrangement Products: Under certain conditions, particularly with acid catalysts, rearrangement of intermediates can lead to undesired isomers. For instance, chalcone rearrangement strategies can sometimes yield different types of benzofuran derivatives depending on the reaction conditions.[2]
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Formation of Acylbenzofurans: In some acid-catalyzed reactions, the desired 2,3-dihydrobenzofuran can be converted to 3-acylbenzofurans under slightly acidic or basic conditions.[2]
Q4: Are there any "green" or more sustainable approaches for synthesizing these derivatives?
Yes, there is a growing interest in developing more environmentally friendly methods. Some of these include:
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Visible Light-Mediated Synthesis: These methods often proceed under mild conditions, using light as a renewable energy source to promote the reaction, sometimes in the absence of a transition metal photocatalyst.[3]
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Catalyst-Free Protocols: Some reactions, such as the reaction of substituted salicylaldehydes with sulfoxonium ylides, can proceed in high yields without the need for a catalyst.[2]
-
Solvent-Free Grinding: This solid-state reaction technique can provide good to excellent yields and high diastereoselectivities while minimizing solvent waste.[2]
-
Use of Greener Solvents: Employing water or other environmentally benign solvents when possible.[4]
Troubleshooting Guides
Problem 1: Low or No Product Formation in Transition Metal-Catalyzed Cyclization
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). Consider using a pre-catalyst that is activated in situ. |
| Ligand Issues | Verify the correct ligand is being used and that the metal-to-ligand ratio is optimal. The ligand may need to be tailored for your specific substrate. |
| Impurities in Starting Materials | Purify starting materials to remove any potential catalyst poisons (e.g., water, oxygen, sulfur-containing compounds). |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions are highly sensitive to temperature fluctuations. |
| Solvent Effects | The choice of solvent can significantly impact the reaction. Screen a variety of solvents to find the optimal one for your system. |
Problem 2: Poor Diastereoselectivity in Cycloaddition Reactions
| Possible Cause | Troubleshooting Step |
| Non-Optimal Catalyst/Reagent | For asymmetric reactions, the choice of chiral catalyst or auxiliary is crucial. Screen different catalysts to improve stereocontrol. |
| Reaction Temperature | Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state leading to the desired diastereomer. |
| Steric and Electronic Effects | The stereochemical outcome can be influenced by the steric and electronic properties of the substituents. Modifying substituents on the starting materials may improve selectivity. |
| Solvent Polarity | The polarity of the solvent can influence the transition state geometry. Experiment with solvents of varying polarity. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Co-elution of Byproducts | If byproducts have similar polarity to the desired product, chromatographic separation can be challenging. Try alternative chromatographic techniques (e.g., reverse-phase, preparative TLC) or different solvent systems. |
| Product Instability on Silica Gel | Some 2,3-dihydrobenzofuran derivatives may be sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina for chromatography, or passivating the silica gel with a base like triethylamine. |
| Formation of Hard-to-Remove Impurities | Optimize the reaction conditions to minimize the formation of problematic impurities. A cleaner reaction will simplify purification. |
| Group-Assisted Purification (GAP) | For certain derivatives, a "group-assisted purification" strategy can be employed where a functional group is introduced to facilitate purification, and then subsequently removed.[5] |
Experimental Protocols
Key Experiment: Brønsted Acid-Catalyzed [4+1] Annulation
This protocol describes the synthesis of 2,3-dihydrobenzofuran derivatives via a metal-free, TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates.[2]
Materials:
-
p-Quinone methide (1.0 equiv)
-
α-Aryl diazoacetate (1.2 equiv)
-
Triflic acid (TfOH) (10 mol%)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of p-quinone methide in DCM, add the α-aryl diazoacetate.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add TfOH dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | p-Quinone Methide Substituent | α-Aryl Diazoacetate Substituent | Yield (%) |
| 1 | H | Phenyl | 95 |
| 2 | Me | 4-Chlorophenyl | 88 |
| 3 | t-Bu | 4-Methoxyphenyl | 92 |
| 4 | Cl | Naphthyl | 85 |
Note: The data presented here is representative and may vary based on specific substrates and reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A flowchart for troubleshooting low yields in synthesis.
General Synthetic Strategies for 2,3-Dihydrobenzofuran
Caption: Key bond formations in 2,3-dihydrobenzofuran synthesis.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01787E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benzofuran Cyclization Reactions
Welcome to the technical support center for the synthesis of substituted benzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide guidance on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing benzofurans?
The synthesis of benzofuran derivatives is primarily achieved through intramolecular or intermolecular cyclization reactions.[1] Key strategies include:
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Palladium/Copper-Catalyzed Reactions: The Sonogashira coupling of o-halophenols with terminal alkynes followed by intramolecular cyclization is a widely used method.[2]
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Acid-Catalyzed Cyclization: Dehydration of compounds containing a carbonyl group, such as α-aryloxycarbonyls, can lead to the formation of the benzofuran ring.[3]
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Reactions with Salicylaldehydes: These can be reacted with various reagents, like α-halo ketones, to form the benzofuran core.
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Direct Annulation: The direct oxidative annulation of phenols and alkynes can be achieved using copper catalysts.
Q2: My reaction yield is consistently low. What general factors should I investigate?
Low yields in benzofuran synthesis can often be attributed to several factors. A systematic investigation into the following is recommended:
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Reagent and Solvent Quality: Ensure all starting materials and solvents are pure and dry. For palladium-catalyzed reactions, it is crucial to degas solvents to remove oxygen, which can poison the catalyst.
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Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly impact the yield.
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Catalyst Activity: The catalyst may be inactive due to age, improper storage, or the use of an inappropriate type for the specific transformation.
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Work-up and Purification: Product loss can occur during extraction and chromatography steps.[4]
Q3: What are common side reactions in Sonogashira-based benzofuran synthesis?
A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), particularly when a copper co-catalyst is used. To minimize this, you can try reducing the concentration of the copper catalyst, consider a copper-free Sonogashira protocol, or add the alkyne slowly to the reaction mixture.
Q4: Can I run benzofuran synthesis under metal-free conditions?
Yes, metal-free synthetic routes are gaining popularity. These methods often rely on oxidative cyclization or acid-mediated reactions.[1] For example, the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes is a viable metal-free approach.[1]
Troubleshooting Guides
This section addresses specific problems that may arise during benzofuran cyclization and offers systematic approaches to resolving them.
Issue: Low or No Product Yield in Palladium-Catalyzed Synthesis
Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, are powerful tools for benzofuran synthesis. However, low yields are a common issue.
Systematic Troubleshooting Approach:
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Verify Catalyst Activity: The palladium catalyst is the heart of the reaction.
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Cause: The catalyst may be inactive due to age, improper storage, or oxidation.
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Solution: Use a fresh batch of catalyst stored under an inert atmosphere. Consider using a more active catalyst system if the problem persists.
-
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Optimize Reaction Conditions: The interplay of temperature, solvent, and base is critical.
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Cause: The reaction conditions may not be optimal for your specific substrates.
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Solution:
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Temperature: Gradually increase the temperature (e.g., from room temperature to 60-100 °C), but be aware that excessively high temperatures can lead to catalyst decomposition.
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Solvent: The choice of solvent is crucial. While DMF is common, other solvents like acetonitrile, THF, and toluene can be screened.[5][6]
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Base: The strength and solubility of the base are important. Common bases include triethylamine, diisopropylamine, K₂CO₃, and Cs₂CO₃.
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-
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Check Reagent Quality and Stoichiometry: The purity and ratio of your reactants are fundamental.
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Cause: Impure starting materials (o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry can also lead to poor results.
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Solution: Ensure all reagents are pure and dry. Degas solvents to remove oxygen. An excess of the alkyne is often beneficial.
-
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Investigate Potential Side Reactions: Unwanted reactions can consume your starting materials.
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Cause: Glaser homocoupling of the alkyne is a frequent side reaction.
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Solution: Minimize the copper catalyst concentration or use a copper-free protocol. Slow addition of the alkyne can also help.
-
Data Presentation
Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis
| Starting Materials | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| o-iodophenol, terminal alkyne | (PPh₃)PdCl₂ / CuI | Triethylamine | - | Reflux | Varies | Good |
| Imidazo[1,2-a]pyridines, coumarins | Pd(OAc)₂ / Cu(OTf)₂·H₂O | DMF | - | Varies | Varies | Moderate-Good |
| Aryl boronic acid, 2-(2-formylphenoxy)acetonitriles | Pd(OAc)₂ / bpy | Toluene | - | 90 | Varies | 58-94 |
| N-tosylhydrazones, iodobenzene-joined alkynes | (PPh₃)PdCl₂ / PCy₃ | Toluene | Cs₂CO₃ | Varies | Varies | Good |
Data compiled from multiple sources.[1][2]
Table 2: Optimization of Metal-Free Benzofuran Synthesis
| Starting Materials | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,6-enynes, arylsulfonylhydrazides | I₂O₅ | Varies | Varies | Varies | Good |
| 2-hydroxystilbenes | (diacetoxyiodo)benzene | Acetonitrile | Varies | Varies | Good |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes a general procedure for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.[1]
Materials:
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o-iodophenol (1.0 mmol)
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Terminal alkyne (1.2 mmol)
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(PPh₃)PdCl₂ (0.02 mmol)
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CuI (0.04 mmol)
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Triethylamine (5 mL)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the o-iodophenol and terminal alkyne in triethylamine, add (PPh₃)PdCl₂ and CuI.[1]
-
Stir the reaction mixture at reflux under an inert atmosphere.[1]
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Monitor the reaction progress by thin-layer chromatography (TLC).[1]
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography to obtain the pure benzofuran derivative.[1]
Protocol 2: Synthesis in a Deep Eutectic Solvent (DES)
This protocol outlines a copper-catalyzed synthesis of benzofurans in an environmentally friendly solvent.[1]
Materials:
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Deep Eutectic Solvent (e.g., Choline chloride-ethylene glycol)
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o-hydroxy aldehyde (1.0 mmol)
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Amine (1.1 mmol)
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Alkyne (1.2 mmol)
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CuI (5 mol%)
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Ethyl acetate
Procedure:
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To the DES, add the o-hydroxy aldehyde, amine, alkyne, and CuI.[1]
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Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.[1]
-
After completion, extract the product with ethyl acetate.[1]
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Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
Visualization of Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
avoiding decomposition of 2,3-Dihydro-1-benzofuran-5-propanoic acid during storage
Welcome to the technical support center for 2,3-Dihydro-1-benzofuran-5-propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding decomposition during storage and to offer troubleshooting for stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to minimize decomposition?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
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Temperature: 2-8°C.[1]
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Atmosphere: In a tightly sealed container, preferably under an inert gas like argon or nitrogen to prevent oxidation.
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Light: Protected from light in an amber vial or other light-blocking container.
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Environment: Store in a dry, well-ventilated place away from heat, sparks, and open flames.[1]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure, the primary degradation pathways are likely to be:
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Oxidation: The dihydrofuran ring is susceptible to oxidation, which can lead to the formation of the corresponding aromatic benzofuran derivative.[1]
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Decarboxylation: While generally stable, the propanoic acid side chain could undergo decarboxylation under certain conditions, such as elevated temperatures.
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Polymerization: Under the influence of heat, light, or contact with polymerization initiators, polymerization may occur.
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: Degradation can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A typical HPLC method for purity assessment would use a C18 reversed-phase column with UV detection at approximately 254-280 nm.[1] The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.
Q4: Are there any known incompatible materials that could accelerate the decomposition of this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents, bases, amines, and reducing agents. Contact with these materials should be avoided to prevent accelerated decomposition.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of a stored sample.
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Possible Cause 1: Oxidation.
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Troubleshooting Step: Ensure the compound is stored under an inert atmosphere and protected from air. If not already done, purge the container with argon or nitrogen before sealing.
-
-
Possible Cause 2: Photodegradation.
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Troubleshooting Step: Verify that the storage container is light-resistant (e.g., amber glass). If stored in a clear container, wrap it in aluminum foil or move it to a dark location.
-
-
Possible Cause 3: Thermal Degradation.
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Troubleshooting Step: Confirm that the storage temperature has been consistently maintained between 2-8°C. Check for any temperature fluctuations in the storage unit.
-
-
Possible Cause 4: Contamination.
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Troubleshooting Step: Review handling procedures to rule out cross-contamination. Ensure that clean spatulas and glassware are always used.
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Issue 2: The physical appearance of the compound has changed (e.g., color change, clumping).
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Possible Cause 1: Exposure to Moisture.
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Troubleshooting Step: The compound is a solid and should be stored in a desiccator or a dry environment. If clumping is observed, it may indicate water absorption.
-
-
Possible Cause 2: Significant Degradation.
-
Troubleshooting Step: A change in color could indicate the formation of chromophoric degradation products. The sample should be re-analyzed for purity by HPLC.
-
Data Presentation
The following table summarizes the recommended storage conditions and potential degradation products.
| Parameter | Recommended Condition/Potential Product |
| Storage Temperature | 2-8°C |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) |
| Light Protection | Amber vial or dark location |
| Humidity | Dry environment/desiccator |
| Potential Degradant 1 | 1-Benzofuran-5-propanoic acid (Oxidation Product) |
| Potential Degradant 2 | Decarboxylation products |
| Potential Degradant 3 | Polymeric materials |
Experimental Protocols
Protocol: Forced Degradation Study to Identify Potential Degradants
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products of this compound and to develop a stability-indicating HPLC method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
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Incubate at 60°C for 24 hours.
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Neutralize with 1 mL of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
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Neutralize with 1 mL of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
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Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
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Place a solid sample of the compound in an oven at 80°C for 48 hours.
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Dissolve the stressed sample in the solvent to the stock solution concentration for analysis.
-
-
Photolytic Degradation:
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Expose a solid sample of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Dissolve the stressed sample in the solvent to the stock solution concentration for analysis.
-
3. HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
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Analysis: Analyze the stressed samples along with an unstressed control sample. Compare the chromatograms to identify new peaks, which represent potential degradation products.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Troubleshooting Low Bioactivity of 2,3-Dihydro-1-benzofuran-5-propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or inconsistent bioactivity with synthesized 2,3-Dihydro-1-benzofuran-5-propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of this compound?
A1: Based on studies of structurally related 2,3-dihydrobenzofuran and propanoic acid derivatives, this compound may exhibit a range of biological activities. These include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6][7][8] Derivatives of the 2,3-dihydrobenzofuran scaffold have shown activity as cannabinoid receptor 2 (CB2) agonists, G protein-coupled receptor 119 (GPR119) agonists, and microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors.[9][10][11]
Q2: What are the initial checks I should perform if I observe low bioactivity?
A2: Before delving into complex biological explanations, it is crucial to rule out issues with the compound itself and the initial assay setup. The primary areas to investigate are:
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Compound Identity and Purity: Verify the chemical structure and purity of your synthesized compound.
-
Compound Solubility: Ensure the compound is fully dissolved in the assay medium at the tested concentrations.
-
Assay Controls: Confirm that your positive and negative controls for the bioassay are behaving as expected.
Q3: Could the stereochemistry of my synthesized compound affect its bioactivity?
A3: Yes, stereochemistry can be critical for biological activity. For many small molecules, only one enantiomer or diastereomer is active. If your synthesis is not stereospecific, you may have a racemic mixture, which could result in a lower than expected potency.[9] It is advisable to characterize the stereochemistry of your final product and, if feasible, separate the different stereoisomers for individual testing.
Troubleshooting Guides
Guide 1: Issues Related to Compound Integrity and Handling
This guide addresses problems arising from the physical and chemical properties of the synthesized this compound.
| Question/Issue | Possible Cause | Recommended Action |
| My compound shows no activity, or the activity is significantly lower than expected. | Incorrect Chemical Structure: The synthesized compound may not be this compound. | 1. Verify Structure: Use analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of your compound. 2. Review Synthesis Route: Carefully re-examine your synthetic protocol for any potential side reactions or incorrect starting materials. |
| Low Purity: Impurities from the synthesis can interfere with the assay or inhibit the activity of the target compound. | 1. Assess Purity: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of your sample. 2. Purify Sample: If impurities are present, purify the compound using techniques like column chromatography or recrystallization. | |
| I'm seeing inconsistent results between experiments. | Compound Degradation: The compound may be unstable under your storage or experimental conditions. | 1. Storage: Store the lyophilized powder at -20°C or -80°C and protect it from light. Prepare fresh stock solutions for each experiment. 2. Solution Stability: Assess the stability of the compound in your assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer and analyzing its integrity by HPLC at different time points. |
| Poor Solubility: The compound may be precipitating out of solution in the aqueous assay buffer, leading to a lower effective concentration.[12][13][14][15] | 1. Visual Inspection: Check for any visible precipitate in your stock solutions and final assay wells. 2. Solubility Testing: Determine the solubility of your compound in the assay buffer. 3. Use of Co-solvents: If solubility is an issue, consider using a small percentage of a biocompatible organic solvent like DMSO (typically ≤0.5% v/v in the final assay). Ensure you have a vehicle control with the same concentration of the solvent. |
Troubleshooting Workflow for Compound-Related Issues
Caption: A workflow for troubleshooting issues related to the synthesized compound.
Guide 2: Issues Related to Bioassay Setup and Execution
This guide focuses on troubleshooting problems that may arise from the design and execution of the biological assays.
| Question/Issue | Possible Cause | Recommended Action |
| High variability in my assay results. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results in cell-based assays. | 1. Cell Counting: Ensure accurate cell counting using a hemocytometer or automated cell counter. 2. Cell Suspension: Keep the cell suspension homogenous during plating by gentle mixing between pipetting. |
| Edge Effects in Microplates: Wells on the edge of the plate can be prone to evaporation, leading to changes in media concentration. | 1. Plate Hydration: Add sterile PBS or water to the outer wells of the plate that are not used for the experiment. 2. Randomize Plate Layout: Avoid placing all replicates of a single condition in a contiguous block. | |
| My positive control is not working as expected. | Reagent Degradation: Critical reagents in the assay (e.g., enzymes, cytokines, antibodies) may have lost activity. | 1. Reagent Storage: Check the storage conditions and expiration dates of all reagents. 2. Prepare Fresh Reagents: Prepare fresh dilutions of critical reagents for each experiment. |
| Incorrect Assay Conditions: The assay may not be running under optimal conditions (e.g., pH, temperature, incubation time). | 1. Review Protocol: Carefully review the assay protocol to ensure all steps are being followed correctly. 2. Optimize Conditions: If necessary, re-optimize key assay parameters. | |
| My compound appears to be cytotoxic at all tested concentrations. | Non-specific Cytotoxicity: The observed effect may not be due to a specific biological target but rather general toxicity. | 1. Dose-Response Curve: Perform a wider dose-response experiment to identify a non-toxic concentration range. 2. Alternative Viability Assays: Use a different cell viability assay that measures a different cellular parameter (e.g., membrane integrity via LDH release vs. metabolic activity via MTT). |
Logical Flow for Bioassay Troubleshooting
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of A Novel Class of Benzofuran Oxoacetic Acid-Derived Ligands that Selectively Activate Cellular EPAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 2,3-Dihydro-1-benzofuran-5-propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the scale-up synthesis of 2,3-Dihydro-1-benzofuran-5-propanoic acid.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific problems that may arise during the multi-step synthesis. The primary synthetic route covered is a three-step sequence: a Heck reaction to form the unsaturated ester intermediate, followed by catalytic hydrogenation and subsequent ester hydrolysis.
Step 1: Heck Reaction
Reaction: 5-bromo-2,3-dihydrobenzofuran + methyl acrylate → methyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate
Q1: My Heck reaction is showing low or no conversion. What are the likely causes and how can I fix this?
A1: Low conversion in a Heck reaction during scale-up can be attributed to several factors. A common issue is the deactivation of the palladium catalyst. Ensure your reagents and solvents are anhydrous and degassed, as oxygen can deactivate the Pd(0) species. The choice of base is also critical; ensure it is sufficiently strong to regenerate the catalyst but not so strong as to cause side reactions. On a larger scale, mass transfer limitations can become significant. Ensure efficient stirring to maintain a homogeneous mixture of the reactants, catalyst, and base. Finally, the purity of the starting materials is crucial. Impurities in the 5-bromo-2,3-dihydrobenzofuran can poison the catalyst.
Q2: I'm observing the formation of significant byproducts in my Heck reaction. What are they and how can I minimize them?
A2: A common byproduct in Heck reactions with acrylates is the formation of a double addition product. This can be minimized by controlling the stoichiometry of the reactants and the reaction temperature. Another potential side reaction is the reduction of the aryl halide, particularly if there are impurities in the system that can act as a hydrogen source. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial. Homo-coupling of the aryl halide to form a biphenyl-type impurity can also occur, especially at higher temperatures. Optimizing the catalyst loading and reaction temperature can help to suppress this.
Q3: After the reaction, I'm struggling to remove the palladium catalyst from my product. What are the best practices for this on a larger scale?
A3: Palladium removal is a critical step in pharmaceutical synthesis. On a large scale, filtration through celite may not be sufficient. Consider using a palladium scavenger resin. These are commercially available and can be very effective at reducing palladium levels to ppm concentrations. Another approach is to use a supported palladium catalyst that can be more easily filtered off after the reaction. Leaching of palladium from the support can still occur, so a combination of a supported catalyst followed by a scavenger resin treatment of the filtrate is a robust strategy.[1][2]
Step 2: Catalytic Hydrogenation
Reaction: methyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate + H₂ → methyl 2,3-dihydro-1-benzofuran-5-propanoate
Q4: The hydrogenation of the double bond is slow or incomplete. How can I improve the reaction rate and conversion?
A4: Incomplete hydrogenation can be due to catalyst deactivation or insufficient hydrogen pressure. Ensure the catalyst (e.g., Pd/C) is of good quality and handled under an inert atmosphere to prevent oxidation. The solvent choice is also important; it should be able to dissolve the substrate and not interfere with the catalyst activity. Alcohols like methanol or ethanol are common choices. On a larger scale, efficient agitation is critical to ensure good contact between the substrate, catalyst, and hydrogen gas. Increasing the hydrogen pressure can also significantly increase the reaction rate. If the reaction stalls, it may be due to catalyst poisoning from impurities carried over from the previous step.
Q5: I'm observing over-reduction of my product. How can I prevent this?
A5: While less common for an α,β-unsaturated ester, over-reduction of the aromatic ring can occur under harsh conditions (high pressure and temperature).[3] More likely is the reduction of the ester group to an alcohol, although this typically requires more forcing conditions.[4] To avoid these issues, carefully control the reaction temperature and pressure. Monitoring the reaction progress by techniques like HPLC or GC is crucial to stop the reaction once the starting material is consumed. Using a more selective catalyst can also be beneficial.
Step 3: Ester Hydrolysis (Saponification)
Reaction: methyl 2,3-dihydro-1-benzofuran-5-propanoate + NaOH → this compound
Q6: The hydrolysis of the ester is incomplete. What are the key factors to ensure full conversion?
A6: Incomplete hydrolysis is often due to insufficient base or reaction time. Ensure at least one equivalent of a strong base like NaOH or KOH is used. On a larger scale, mixing can be an issue, especially if the ester has low solubility in the aqueous base. The use of a co-solvent like methanol, ethanol, or THF can create a homogeneous reaction mixture and improve the reaction rate.[5] Heating the reaction mixture can also increase the rate of hydrolysis, but it's important to monitor for potential side reactions.
Q7: I'm getting a lower than expected yield after acidification and work-up. What could be happening to my product?
A7: A potential issue during the work-up of the hydrolysis of an aromatic carboxylic acid is decarboxylation, especially if the reaction is heated for an extended period in the presence of a strong base.[6] While this is more common for β-keto acids, it can be a concern. After acidification, ensure the pH is low enough (typically pH 2-3) to fully protonate the carboxylate and precipitate the carboxylic acid. The product is hydrophobic, so it may be soluble in organic solvents. During the work-up, ensure you are extracting with an appropriate organic solvent and performing multiple extractions to maximize recovery.
Q8: The final product is difficult to purify. What are some effective large-scale purification strategies?
A8: Due to its hydrophobicity, this compound can be challenging to purify. Recrystallization is a common and effective method for large-scale purification of crystalline solids.[7][8][9] Experiment with different solvent systems, such as ethanol/water, isopropanol/water, or toluene/heptane, to find conditions that give good recovery and purity. If recrystallization is not sufficient, large-scale column chromatography can be employed.[10] Given the acidic nature of the product, silica gel is a suitable stationary phase. A gradient elution with a non-polar solvent (e.g., heptane or toluene) and a more polar solvent (e.g., ethyl acetate or isopropanol) with a small amount of acetic acid to suppress tailing is a good starting point.
Frequently Asked Questions (FAQs)
Q9: What are the key safety considerations when scaling up this synthesis?
A9: Each step has specific safety considerations that are magnified at scale.
-
Heck Reaction: Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere. The reaction can be exothermic, so ensure adequate cooling capacity and monitor the internal temperature.
-
Catalytic Hydrogenation: This reaction involves flammable hydrogen gas under pressure. Use a properly rated reactor and ensure there are no ignition sources. The catalyst (e.g., Pd/C) can be pyrophoric, especially after the reaction when it is dry. Handle the wet catalyst cake and avoid allowing it to dry in the air.
-
Ester Hydrolysis: The use of strong bases like NaOH or KOH is corrosive. Use appropriate personal protective equipment. The acidification step will generate heat and should be done with cooling.
Q10: What are typical yields and purity I can expect at each step on a larger scale?
A10: Yields and purity are highly dependent on the specific conditions and scale. However, as a general guide for a well-optimized process:
-
Heck Reaction: 85-95% yield with >98% purity after purification.
-
Catalytic Hydrogenation: >95% yield with >99% purity. This reaction is often very clean.
-
Ester Hydrolysis and Work-up: 90-98% yield with >99% purity after recrystallization.
Data Summary
| Step | Reaction | Key Parameters | Typical Yield | Typical Purity |
| 1 | Heck Reaction | Catalyst: Pd(OAc)₂, Ligand: PPh₃, Base: Et₃N, Solvent: Acetonitrile, Temp: 80-100°C | 85-95% | >98% |
| 2 | Catalytic Hydrogenation | Catalyst: 5% Pd/C, Solvent: Methanol, H₂ Pressure: 50-100 psi, Temp: 25-50°C | >95% | >99% |
| 3 | Ester Hydrolysis | Base: NaOH, Solvent: Methanol/Water, Temp: 60-80°C | 90-98% | >99% |
Experimental Protocols
Protocol 1: Scale-up Synthesis of methyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate (Heck Reaction)
-
To a suitably sized, inerted reactor, charge 5-bromo-2,3-dihydrobenzofuran (1.0 eq), palladium(II) acetate (0.01 eq), and triphenylphosphine (0.02 eq).
-
Add degassed acetonitrile as the solvent.
-
Begin agitation and heat the mixture to 80 °C.
-
In a separate vessel, prepare a solution of methyl acrylate (1.2 eq) and triethylamine (1.5 eq) in degassed acetonitrile.
-
Slowly add the methyl acrylate/triethylamine solution to the reactor over 1-2 hours, maintaining the internal temperature at 80-85 °C.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Treat the filtrate with a palladium scavenger resin according to the manufacturer's instructions.
-
Filter off the scavenger resin and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Scale-up Synthesis of methyl 2,3-dihydro-1-benzofuran-5-propanoate (Catalytic Hydrogenation)
-
To a high-pressure reactor, charge methyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate (1.0 eq) and methanol.
-
Carefully add 5% Palladium on Carbon (50% wet, 1-2 mol%).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 50 psi.
-
Heat the reaction mixture to 40 °C with vigorous stirring.
-
Monitor the reaction by HPLC for the disappearance of the starting material.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Protocol 3: Scale-up Synthesis of this compound (Ester Hydrolysis)
-
To a reactor, charge methyl 2,3-dihydro-1-benzofuran-5-propanoate (1.0 eq) and a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (1.5 eq) and heat the mixture to 70 °C.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., toluene) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the pH is 2-3.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low conversion in the Heck reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scispace.com [scispace.com]
- 8. Gel-Mediated Crystallization of Active Pharmaceutical Ingredients - Advanced Science News [advancedsciencenews.com]
- 9. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures [pharmafeatures.com]
- 10. WO1999044707A2 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
Catalyst Selection for Efficient 2,3-Dihydrobenzofuran Synthesis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-dihydrobenzofurans. The following sections offer guidance on catalyst selection, reaction optimization, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts for 2,3-dihydrobenzofuran synthesis?
A1: A variety of catalysts can be employed, broadly categorized into:
-
Transition Metal Catalysts: Palladium (Pd), Rhodium (Rh), Copper (Cu), Nickel (Ni), and Gold (Au) complexes are widely used for various cyclization strategies.[1][2][3]
-
Metal-Free Catalysts: This category includes Brønsted acids (e.g., PPA, TfOH, MsOH), organocatalysts, and iodine-based catalysts.[4]
-
Photocatalysts: Visible light-mediated protocols, often using covalent organic frameworks (COFs) or other photosensitizers, represent a growing area.[4]
-
Silver-Based Oxidants: Silver(I) oxide is a common and efficient reagent for oxidative coupling reactions to form dihydrobenzofuran neolignans.[5][6][7]
Q2: How do I choose the best catalyst for my specific substrate?
A2: Catalyst selection depends heavily on the starting materials and the desired substitution pattern of the 2,3-dihydrobenzofuran.
-
For intramolecular C-H activation , Rhodium and Palladium catalysts are often effective.[1][2]
-
For [3+2] annulation reactions , Rhodium catalysts are frequently employed with substrates like N-phenoxyacetamides.[1][2]
-
If you are starting with o-alkenylphenols, Rhodium-catalyzed annulation is a viable option.[1]
-
For the synthesis of chiral 2,3-dihydrobenzofurans, catalysts with chiral ligands are necessary. Nickel-catalyzed reactions with chiral diimine ligands have shown high enantioselectivity.[8]
-
Transition-metal-free options, such as Brønsted acid-catalyzed cyclization of ortho-allyl/prenyl phenols, can be effective and avoid metal contamination in the final product.[4]
Q3: What are the typical reaction conditions for these syntheses?
A3: Reaction conditions are highly dependent on the chosen catalytic system.
-
Temperature: Many reactions are performed at room temperature, but some may require heating to 80-100°C to achieve optimal yields.[9][10]
-
Solvent: Common solvents include acetonitrile, dichloromethane, benzene, and dimethylformamide (DMF). Acetonitrile is often a good "greener" alternative.[5][6][7]
-
Reaction Time: Reaction times can vary from a few hours to over 20 hours.[5][6][7]
-
Atmosphere: Many transition metal-catalyzed reactions are sensitive to oxygen and should be carried out under an inert atmosphere (e.g., nitrogen or argon).[10]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of catalyst or a different catalyst system. Ensure proper storage of the catalyst under an inert atmosphere.[10] |
| Suboptimal Reaction Temperature | Screen a range of temperatures. A gradual increase (e.g., from room temperature to 80°C) may improve yield, but be cautious of catalyst decomposition at higher temperatures.[10] |
| Incorrect Solvent | The choice of solvent can significantly impact reaction efficiency. Perform a solvent screen with options like acetonitrile, DMF, toluene, and dichloromethane.[5][10] |
| Impure Reagents or Solvents | Ensure all starting materials are pure and solvents are anhydrous and degassed, especially for oxygen-sensitive reactions.[10] |
| Inappropriate Base | If a base is required, its strength and stoichiometry are crucial. Screen different organic or inorganic bases (e.g., triethylamine, K₂CO₃, Cs₂CO₃).[10] |
Problem 2: Formation of significant side products.
| Potential Cause | Troubleshooting Step |
| Homocoupling of Alkynes (Glaser Coupling) | If using a Sonogashira-type coupling, consider a copper-free protocol or minimize the copper co-catalyst concentration. Slow addition of the alkyne can also help.[10] |
| Formation of Isomers | Reaction conditions can influence selectivity. For example, in the rearrangement of 2,3-dihydrobenzofurans, the choice of acid and solvent can selectively yield different benzofuran isomers.[9] |
| Decomposition of Starting Material or Product | Monitor the reaction progress closely (e.g., by TLC or GC-MS) to avoid prolonged reaction times that could lead to degradation. |
Problem 3: Difficulty in product purification.
| Potential Cause | Troubleshooting Step |
| Residual Metal Catalyst | Employ appropriate purification techniques to remove metal residues, such as passing the crude product through a plug of silica gel or using metal scavengers. |
| Closely Eluting Impurities | Optimize chromatographic conditions (e.g., solvent system, gradient) for better separation. Recrystallization may also be an effective purification method. |
Catalyst Performance Data
The following tables summarize quantitative data for different catalytic systems to facilitate comparison.
Table 1: Transition Metal-Catalyzed Synthesis
| Catalyst System | Substrate Example | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Pd(cinnamyl)Cl]₂ / MeSO₃H | 2-hydroxyphenyl-substituted enones & diazo compounds | RT | - | 51-91 | [1] |
| Pd(OAc)₂ / CuCl₂ | Alkenyl ethers & alkynyl oxime ethers | - | - | 41-86 | [1] |
| [Cp*RhCl₂]₂ / NaOAc | N-phenoxy amides & propargylic monofluoroalkynes | - | - | 35-78 | [1] |
| Rh catalyst / Zn(OAc)₂ | 2-alkenylphenols & N-phenoxyacetamides | - | - | up to 90 | [1] |
| Ni-catalyst / chiral diimine ligand | ortho-substituted aryl halides | RT | - | - | [1] |
Table 2: Metal-Free and Other Catalytic Systems
| Catalyst System | Substrate Example | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ag₂O | Methyl p-coumarate | RT | 4 | - | [5][6] |
| Polyphosphoric acid (PPA) | ortho-allyl/prenyl phenols | - | - | 52-90 | [4] |
| Asymmetric Phosphoric Acid (PA) | Substituted quinone monoimines & 3-hydroxymaleimides | - | - | 62-99 | [4] |
| TfOH | p-quinone methides & α-aryl diazoacetates | - | - | - | [4] |
| I₂ | Chalcones & isobutyraldehyde | RT | - | up to 67 | [4] |
| Visible light / Cs₂CO₃ | Diazo compounds & p-quinones | - | - | - | [4] |
Experimental Protocols
Key Experiment: Silver(I) Oxide-Promoted Oxidative Coupling
This protocol is adapted from the optimized conditions for the synthesis of dihydrobenzofuran neolignans.[5][6][7]
-
Reaction Setup: To a round-bottom flask, add the phenylpropanoid substrate (e.g., methyl p-coumarate, 1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile as the solvent.
-
Catalyst Addition: Add silver(I) oxide (Ag₂O, 0.5 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the silver salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-dihydrobenzofuran derivative.
Visual Guides
Caption: General experimental workflow for 2,3-dihydrobenzofuran synthesis.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 9. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06080A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,3-Dihydrobenzofurans - Solvent Effects
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the critical role of solvents in the synthesis of 2,3-dihydrobenzofurans.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the synthesis of 2,3-dihydrobenzofurans?
A1: Solvent polarity is a critical parameter that can significantly influence reaction rates, yields, and selectivity in the synthesis of 2,3-dihydrobenzofurans. In polar solvents, dye-solvent interactions can increase, stabilizing excited states and affecting reaction pathways.[1] For instance, in certain syntheses, polar protic solvents like ethanol and methanol have been shown to be superior, potentially due to their hydrogen bond-forming ability which can facilitate the desired reaction steps.[2] Conversely, in other reactions, such as those involving photooxidation, aprotic solvents like benzene can increase the quenching rate of reactive species, thereby enhancing reactivity and influencing product formation.[3] The choice between polar and nonpolar, or protic and aprotic, solvents is therefore highly dependent on the specific reaction mechanism.
Q2: What is the difference between protic and aprotic solvents, and how does this choice impact the reaction?
A2: Protic solvents (e.g., ethanol, methanol, water) contain a hydrogen atom bound to an electronegative atom and can donate hydrogen bonds. Aprotic solvents (e.g., acetonitrile, DMF, DMSO, THF) lack such a hydrogen atom. This difference is crucial for several synthetic routes. For example, in the Claisen-Schmidt condensation to form chalcones appended with a 2,3-dihydrobenzofuran moiety, polar protic solvents like ethanol and methanol provided excellent yields, outperforming polar aprotic solvents.[2] In contrast, a study on sensitized photooxidation found that the aprotic solvent benzene increased the quenching rate approximately 10-fold compared to the protic solvent methanol, which enhanced the reactivity of the oxygen species involved.[3]
Q3: Are there any "greener" or more sustainable solvent choices for this synthesis?
A3: Yes, there is a growing emphasis on using more sustainable solvents in chemical synthesis. Several pharmaceutical companies have developed solvent selection guides that classify common solvents based on safety, health, and environmental criteria.[4][5][6][7] For the synthesis of dihydrobenzofuran neolignans, acetonitrile was identified as a "greener" alternative to more traditionally used solvents like dichloromethane and benzene, while still providing an excellent balance between conversion and selectivity.[8][9][10] Water or water-DMSO mixtures have also been utilized for certain benzofuran syntheses, particularly those that are not transition metal-mediated.[11]
Q4: Can the solvent influence the stereoselectivity of the reaction?
A4: Yes, the solvent can play a role in determining the stereochemical outcome of the reaction. In an asymmetric synthesis of functionalized trans-2,3-dihydrobenzofuran derivatives, systematically modulating the ratios of a THF/EtOH cosolvent system allowed for tunable diastereoselectivity. It was observed that the diastereomeric ratios improved as the solvent polarity increased, which was linked to the formation and evolution of chiral aggregates.[12]
Troubleshooting Guide
Q1: My reaction yield is very low or I'm getting no product. Could the solvent be the issue?
A1: Absolutely. An inappropriate solvent can completely stall a reaction.
-
Possible Cause: The polarity of your solvent may not be suitable for stabilizing the transition state or key intermediates of your reaction. For example, a reaction proceeding through a polar or charged intermediate will likely require a polar solvent to proceed efficiently.
-
Troubleshooting Steps:
-
Review the Mechanism: Consider the mechanism of your specific reaction. Does it involve polar intermediates, radical species, or charged transition states?
-
Screen a Range of Solvents: Test the reaction in a small scale with solvents of varying polarities and types (polar protic, polar aprotic, nonpolar). For instance, in one optimization study, acetonitrile was found to provide the best balance of conversion and selectivity compared to solvents like dichloromethane and benzene.[8][9][10] In another case, ethanol and methanol were found to be most effective.[2]
-
Check Solubility: Ensure your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to low effective concentrations and reduced reaction rates.
-
Q2: I am observing significant formation of side products. How can the solvent help improve selectivity?
A2: Solvent choice is key to controlling selectivity (the ratio of desired product to side products).
-
Possible Cause: The solvent may be promoting an undesired reaction pathway. For example, a protic solvent might interfere with a reaction involving a highly basic intermediate, or a coordinating solvent like DMSO might inhibit a catalyst.
-
Troubleshooting Steps:
-
Switch Solvent Type: If you are using a protic solvent, try an aprotic one, and vice versa. For example, in a silver(I)-promoted oxidative coupling, acetonitrile provided a better balance between conversion and selectivity than more commonly used solvents like benzene or dichloromethane.[8]
-
Adjust Polarity: A change in solvent polarity can alter the relative rates of competing reaction pathways. Systematically screen solvents with different dielectric constants.
-
Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of properties. For instance, a dimethylformamide and acetone (9:1) mixture was found to be optimal for a catalyst-free synthesis of sulfonylated dihydrobenzofuran derivatives.[3]
-
Q3: The reaction starts but does not go to completion. Can the solvent be the cause?
A3: Yes, the solvent can affect reaction kinetics and equilibrium.
-
Possible Cause: The solvent may not be effectively solvating the reactants or intermediates throughout the course of the reaction. It could also be that a product is precipitating and inhibiting further reaction.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: If the solvent's boiling point allows, increasing the temperature can often drive the reaction to completion. Reflux conditions can also improve the homogenization of the reaction mixture.[8]
-
Switch to a Higher-Boiling Solvent: Solvents like DMF or DMSO have high boiling points and are excellent at dissolving a wide range of organic molecules. N-methyl-2-pyrrolidone (NMP) has been noted as an essential high-boiling aprotic polar solvent for certain cyclization reactions.[11]
-
Check for Product Inhibition: Analyze if the product's solubility in the chosen solvent is limited. If so, a solvent in which the product is more soluble might be necessary.
-
Quantitative Data Summary
The selection of a solvent can have a quantifiable impact on both the conversion of starting material and the selectivity for the desired 2,3-dihydrobenzofuran product. The following table summarizes data from an optimization study on the silver(I)-promoted oxidative coupling of methyl p-coumarate and methyl ferulate.
| Solvent | Dielectric Constant (ε) | Conversion (%) | Selectivity (%) |
| Methyl p-coumarate -> DBN 1 | |||
| Dichloromethane | 8.93 | 77 | 34 |
| Chloroform | 4.81 | 79 | 32 |
| Benzene | 2.28 | 75 | 36 |
| Toluene | 2.38 | 78 | 35 |
| Acetone | 20.7 | 81 | 35 |
| Acetonitrile | 37.5 | 78 | 45 |
| Methyl ferulate -> DBN 2 | |||
| Dichloromethane | 8.93 | 70 | 48 |
| Chloroform | 4.81 | 72 | 47 |
| Benzene | 2.28 | 70 | 50 |
| Toluene | 2.38 | 71 | 48 |
| Acetone | 20.7 | 75 | 49 |
| Acetonitrile | 37.5 | 72 | 58 |
Data adapted from the optimization studies by Dias et al. (2020).[8][9]
Key Experimental Protocol
Optimized Synthesis of Dihydrobenzofuran Neolignans via Silver(I)-Promoted Oxidative Coupling[8][9]
This protocol describes the optimized conditions for synthesizing (±)-trans-dehydrodicoumarate dimethyl ester (DBN 1) and (±)-trans-dehydrodiferulate dimethyl ester (DBN 2).
Materials:
-
Methyl p-coumarate or Methyl ferulate (Substrate, 1 equiv., 0.56 mmol)
-
Silver(I) oxide (Ag₂O) (Oxidant, 0.5 equiv.)
-
Acetonitrile (Solvent)
-
Two-neck 100-mL round-bottom flask
-
Magnetic stirrer and reflux condenser
Procedure:
-
To a two-neck 100-mL round-bottom flask, add the methyl ester substrate (methyl p-coumarate or methyl ferulate).
-
Add acetonitrile as the solvent. The original study does not specify the exact volume for this scale, but typical concentrations for such reactions are in the range of 0.1 M.
-
Add silver(I) oxide (0.5 equivalents) to the solution.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approx. 85 °C for acetonitrile) and maintain for 4 hours. Good homogenization of the mixture should be observed under reflux conditions.[8]
-
After 4 hours, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the silver salts.
-
Remove the solvent (acetonitrile) from the filtrate under reduced pressure.
-
The resulting crude product can then be purified by column chromatography to afford the desired dihydrobenzofuran neolignan.
Note on Optimization: This protocol is the result of an optimization process where acetonitrile was found to provide the best balance between conversion and selectivity compared to other solvents like dichloromethane, benzene, and acetone. The reaction time was also reduced from 20 hours to 4 hours without a significant loss in performance.[8][9]
Visualizations
Caption: Workflow for solvent selection and optimization in 2,3-dihydrobenzofuran synthesis.
Caption: Decision-making flowchart for troubleshooting solvent-related synthesis issues.
Caption: Role of aprotic vs. protic solvents in a photooxidation synthesis pathway.
References
- 1. DSpace [escholarshare.drake.edu]
- 2. Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature [scielo.org.za]
- 3. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 6. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 7. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating 2,3-Dihydro-1-benzofuran Derivatives as Cannabinoid Receptor 2 (CB2) Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of 2,3-dihydro-1-benzofuran derivatives as selective agonists for the Cannabinoid Receptor 2 (CB2). While direct evidence for the CB2 agonist activity of 2,3-Dihydro-1-benzofuran-5-propanoic acid is not prominently available in current literature, a class of compounds sharing the 2,3-dihydro-1-benzofuran scaffold has demonstrated significant and selective CB2 agonism. This guide will use MDA7 , a well-characterized derivative, as a primary example to illustrate the validation process and compare its performance with other established CB2 receptor modulators.
The CB2 receptor, primarily expressed in immune cells, represents a promising therapeutic target for inflammatory and neuropathic pain, neurodegenerative disorders, and other conditions, without the psychoactive side effects associated with the CB1 receptor.[1] The validation of novel compounds as selective CB2 agonists is a critical step in the drug discovery pipeline.
Comparative Analysis of CB2 Receptor Ligands
The following table summarizes the binding affinity (Ki) and functional potency (EC50/IC50) of MDA7 and other key CB2 receptor ligands. This data is essential for comparing the selectivity and efficacy of new chemical entities based on the 2,3-dihydro-1-benzofuran scaffold.
| Compound | Class | Target(s) | Ki (nM) | EC50/IC50 (nM) | Species | Assay Type |
| MDA7 | Agonist | CB2 | 422 [2] | 128 (EC50) [2] | Human | cAMP |
| 238 [2] | 67.4 (EC50) [2] | Rat | cAMP | |||
| >10,000 | Not Active | Human | cAMP (for CB1) | |||
| HU-308 | Agonist | CB2 | 22.7 | 5.57 (EC50)[3] | Human | cAMP |
| >10,000 | - | Human | (for CB1) | |||
| GW-842166X | Agonist | CB2 | - | 63 (IC50)[4] | Human | - |
| - | 91 (IC50)[4] | Rat | - | |||
| CP-55,940 | Agonist | CB1/CB2 | 0.6 - 5.0 (CB1)[5] | 0.2 (EC50, CB1) | - | - |
| 0.7 - 2.6 (CB2)[5] | 0.3 (EC50, CB2) | - | - | |||
| AM630 | Antagonist/ Inverse Agonist | CB2 | 31.2[6] | - | Human | - |
| 5,152 (CB1)[1] | - | Human | - | |||
| SR144528 | Antagonist | CB2 | 0.6[7] | 10 (EC50)[7] | Human | cAMP |
| 400 (CB1)[7] | >10,000 | Human | cAMP |
Experimental Protocols for CB2 Agonist Validation
Accurate and reproducible experimental design is paramount in validating novel CB2 agonists. Below are detailed methodologies for key in vitro assays.
Radioligand Binding Assay
This assay determines the affinity of a test compound for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of the test compound for the CB2 receptor.
Materials:
-
Membranes from cells expressing the human CB2 receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled CB2 ligand (e.g., [3H]CP-55,940).
-
Test compound (e.g., a 2,3-dihydro-1-benzofuran derivative).
-
Non-specific binding control (a high concentration of a known CB2 ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Scintillation cocktail and counter.
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radiolabeled ligand.
-
Incubate the mixture at a specified temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic adenosine monophosphate (cAMP), a second messenger whose levels are typically decreased upon CB2 receptor activation.
Objective: To determine the functional potency (EC50) and efficacy of the test compound as a CB2 agonist.
Materials:
-
Cells expressing the human CB2 receptor (e.g., HEK293 or CHO cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Culture the cells in appropriate plates.
-
Pre-treat the cells with the test compound at various concentrations for a short period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins coupled to the CB2 receptor upon agonist binding.
Objective: To assess the ability of the test compound to stimulate G-protein activation through the CB2 receptor.
Materials:
-
Membranes from cells expressing the human CB2 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Separate the bound from free [³⁵S]GTPγS by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the amount of bound [³⁵S]GTPγS against the log of the test compound concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) from the resulting dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway for the CB2 receptor and a typical workflow for validating a potential agonist.
Caption: CB2 Receptor Signaling Pathway.
Caption: Experimental Workflow for CB2 Agonist Validation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumirlab.com [lumirlab.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]
- 6. AM630 | CAS:164178-33-0 | CB2 receptor antagonist,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2,3-Dihydro-1-benzofuran-5-propanoic Acid Derivatives and Other Cannabinoid Receptor 2 (CB2) Agonists
For Researchers, Scientists, and Drug Development Professionals
The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a range of pathologies, including inflammatory disorders, neuropathic pain, and neurodegenerative diseases. Unlike the CB1 receptor, which is primarily associated with psychoactive effects, the CB2 receptor is predominantly expressed in peripheral tissues, particularly on immune cells. This distribution makes selective CB2 agonists attractive candidates for drug development, offering the potential for therapeutic benefits without central nervous system side effects.
This guide provides a comparative analysis of a novel class of CB2 agonists, 2,3-dihydro-1-benzofuran-5-propanoic acid derivatives, alongside other well-established CB2 receptor agonists. The comparison is based on quantitative experimental data for receptor binding affinity and functional activity.
Comparative Analysis of CB2 Agonist Performance
The efficacy and selectivity of a CB2 agonist are determined by its binding affinity (Ki) for the CB2 receptor and its functional activity (EC50 or IC50) in cellular assays. The following table summarizes these key quantitative parameters for representative 2,3-dihydro-1-benzofuran derivatives and other notable CB2 agonists. A lower Ki value indicates a higher binding affinity, while a lower EC50/IC50 value signifies greater potency in functional assays.
| Compound Class | Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) | CB2 EC50/IC50 (nM) | Functional Assay Type |
| 2,3-Dihydro-1-benzofuran | Derivative 1 | 15 | >10000 | >667 | 25 | cAMP |
| Derivative 2 | 21 | >10000 | >476 | 32 | cAMP | |
| Indole-based | JWH-133 | 3.4[1] | 677[1] | ~200 | Not specified | Not specified |
| Classical Cannabinoid | HU-308 | 22.7 | >10000 | >440 | 5.57 | cAMP |
| Cannabilactone | AM1710 | 17 | 282 | ~17 | Not specified | Not specified |
| Non-selective Agonist | CP55,940 | 0.7 - 2.6[2][3] | 0.6 - 5.0[2][3] | ~1 | 0.3[2][3] | cAMP |
Signaling Pathways and Experimental Workflow
The activation of the CB2 receptor by an agonist initiates a cascade of intracellular signaling events. These can be broadly categorized into G-protein dependent and G-protein independent pathways. The following diagrams illustrate the canonical CB2 receptor signaling pathway and a typical experimental workflow for the characterization of novel CB2 agonists.
References
A Comparative Efficacy Analysis of 2,3-Dihydro-1-benzofuran-5-propanoic acid and Indomethacin as Anti-Inflammatory Agents
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the anti-inflammatory efficacy of 2,3-Dihydro-1-benzofuran-5-propanoic acid and the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin.
Indomethacin, a potent non-selective cyclooxygenase (COX) inhibitor, has long been a benchmark in anti-inflammatory research and therapy.[1][2][3][4] It exerts its effects by blocking the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][4] However, its use is often associated with gastrointestinal and cardiovascular side effects due to the non-selective inhibition of both COX-1 and COX-2 isoforms.[2]
Benzofuran derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.[5][6] Research into these compounds is driven by the search for more selective and safer anti-inflammatory agents.
Quantitative Efficacy Comparison
To provide a quantitative comparison, we have summarized the in vivo anti-inflammatory efficacy of a benzofuranone derivative (BF1) against indomethacin in a carrageenan-induced paw edema model in mice. This model is a standard preclinical assay to evaluate the acute anti-inflammatory activity of new compounds.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 4 hours |
| Vehicle Control | - | 0 |
| BF1 | 10 | 45.2 |
| BF1 | 30 | 68.5 |
| BF1 | 100 | 85.1 |
| Indomethacin (Standard) | 10 | 75.3 |
Data extracted from a study on the anti-inflammatory activities of a benzofuranone derivative in mice.
As the data indicates, the benzofuranone derivative BF1 demonstrated a dose-dependent inhibition of paw edema. Notably, at a dose of 100 mg/kg, BF1 exhibited a higher percentage of inhibition than indomethacin at 10 mg/kg. This suggests that while a higher dose of this specific benzofuranone derivative may be required, it can achieve a greater anti-inflammatory effect in this model.
Experimental Protocols
A detailed methodology for the key experiment cited is provided below to allow for replication and further investigation.
Carrageenan-Induced Paw Edema in Mice
Objective: To assess the acute anti-inflammatory activity of a test compound.
Animals: Male Swiss albino mice (20-25 g).
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound or BF1) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
The initial volume of the right hind paw of each mouse is measured using a plethysmometer or calipers.
-
Animals are divided into groups: vehicle control, reference drug (indomethacin), and test compound groups (at various doses).
-
The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
The paw volume is measured again at specific time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Signaling Pathways and Mechanism of Action
The anti-inflammatory action of indomethacin is primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins.
While the precise signaling pathways for this compound are not yet fully elucidated, studies on related benzofuran derivatives suggest a potential mechanism involving the modulation of key inflammatory pathways such as NF-κB and MAPK, in addition to possible COX inhibition.
Conclusion
The available data on a benzofuranone derivative suggests that compounds within this structural class hold promise as effective anti-inflammatory agents. While a direct comparison with indomethacin for this compound is not yet established, the superior efficacy of a related compound at a higher dosage in a preclinical model warrants further investigation. Future studies should focus on elucidating the precise mechanism of action, selectivity for COX isoforms, and the safety profile of this compound to fully assess its therapeutic potential relative to established NSAIDs like indomethacin. This will be crucial for guiding further drug development efforts in the search for safer and more effective anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Benzofuran Analogs: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a continuous endeavor. Benzofuran, a heterocyclic organic compound, has emerged as a promising scaffold in medicinal chemistry due to the potent and diverse biological activities of its derivatives. This guide provides a comparative analysis of various benzofuran analogs, summarizing their anti-inflammatory efficacy with supporting experimental data and elucidating their mechanisms of action through key signaling pathways.
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. The development of effective and safe anti-inflammatory drugs is therefore of paramount importance. Benzofuran derivatives have demonstrated significant potential in this area by targeting key inflammatory mediators and pathways.[1][2] This guide will delve into the quantitative data from various studies, present detailed experimental protocols for assessing anti-inflammatory activity, and visualize the intricate signaling cascades involved.
Comparative Anti-Inflammatory Activity of Benzofuran Analogs
The anti-inflammatory effects of various benzofuran analogs have been evaluated through their ability to inhibit key inflammatory markers such as nitric oxide (NO), cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
| Compound ID/Reference | Target | IC50 (µM) | Cell Line/Assay Condition |
| Nitric Oxide (NO) Production Inhibition | |||
| Compound 5d[3][4] | NO | 52.23 ± 0.97 | LPS-stimulated RAW264.7 cells |
| Compound 1[5] | NO | 17.3 | LPS-stimulated RAW264.7 cells |
| Compound 4[5] | NO | 16.5 | LPS-stimulated RAW264.7 cells |
| Fluorinated Benzofuran 2[6][7] | NO | 2.4 | LPS-treated macrophages |
| Fluorinated Benzofuran 3[6][7] | NO | 5.2 | LPS-treated macrophages |
| N-aryl piperazine derivative 38[8] | NO | 5.28 | In vitro screening models |
| Cyclooxygenase (COX) Inhibition | |||
| Fluorinated Benzofuran 3[6] | COX-1 | 7.9 | 24h LPS-treated macrophages |
| Fluorinated Benzofuran 6[6] | COX-1 | 5 | 24h LPS-treated macrophages |
| Fluorinated Benzofuran 5[6] | COX-2 | 28.1 | 24h LPS-treated macrophages |
| Fluorinated Benzofuran 6[6] | COX-2 | 13 | 24h LPS-treated macrophages |
| Celecoxib analog VI[9] | COX-2 | >50 (inactive against COX-1) | In vitro assay |
| Celecoxib analog VII[9] | COX-2 | >50 (inactive against COX-1) | In vitro assay |
| Pro-inflammatory Cytokine and Mediator Inhibition | |||
| Fluorinated Benzofuran 2[6][7] | IL-6 | 1.2 | LPS-treated macrophages |
| Fluorinated Benzofuran 3[6][7] | IL-6 | 9.04 | LPS-treated macrophages |
| Fluorinated Benzofuran 2[6][7] | CCL2 | 1.5 | LPS-treated macrophages |
| Fluorinated Benzofuran 3[6][7] | CCL2 | 19.3 | LPS-treated macrophages |
| Fluorinated Benzofuran 2[6][7] | PGE2 | 1.1 | LPS-treated macrophages |
| Fluorinated Benzofuran 3[6][7] | PGE2 | 20.5 | LPS-treated macrophages |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of benzofuran analogs are often mediated through the modulation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes.[3][10][11]
The NF-κB pathway is a cornerstone of the inflammatory response.[12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[14][15]
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 9. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 14. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. purformhealth.com [purformhealth.com]
In Vivo Efficacy of Benzofuran Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of select benzofuran derivatives across different therapeutic areas, including inflammation, cancer, and neurodegenerative disease. The information is supported by experimental data from various animal models, offering valuable insights for preclinical research and development.
Data Presentation: A Comparative Overview of In Vivo Efficacy
The following table summarizes the quantitative in vivo efficacy of representative benzofuran derivatives in their respective animal models.
| Derivative Name/Code | Therapeutic Area | Animal Model | Key Efficacy Parameter | Dosage | Results | Reference Compound |
| BF1 | Anti-inflammatory | Carrageenan-Induced Paw Edema (Mice) | Paw Edema Inhibition (%) at 4 hours | 10, 30, 100 mg/kg, p.o. | 45.2%, 68.5%, 85.1% | Indomethacin (10 mg/kg): 75.3% |
| Compound 5d | Anti-inflammatory | LPS-Induced Endotoxemia (Mice) | Reduction of Serum Pro-inflammatory Cytokines | Not specified in detail | Significantly reduced IL-1β, TNF-α, and IL-6 | Dexamethasone |
| Derivative 1.19 | Anticancer | MDA-MB-231 Xenograft (Mice) | Tumor Growth Inhibition (%) at Day 21 | 50 mg/kg, i.p. | 58.7% | Doxorubicin (5 mg/kg): 72.4% |
| Compound S6 | Anticancer | QGY-7401 Xenograft (Nude Mice) | Tumor Growth Suppression | Not specified in detail | Observed growth suppression and in vivo inhibition of phospho-histone H3 (Ser 10) | Not specified |
| TFSeB | Neuroprotective | Streptozotocin (STZ)-Induced Alzheimer's Disease Model (Mice) | Reversal of STZ-induced enzyme activity increase | 1 and 5 mg/kg, i.g. | Normalized AChE activity; Reduced MAO-B activity in hippocampus and cortex | Memantine |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema Model (for BF1)
This model is a standard for evaluating acute anti-inflammatory activity.
-
Animals: Male Swiss mice are used.
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the mice.
-
Treatment: The test compound (BF1) or reference drug (Indomethacin) is administered orally (p.o.) at specified doses one hour prior to carrageenan injection. A control group receives the vehicle only.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of paw edema inhibition is calculated for each group relative to the vehicle control group.[1]
LPS-Induced Endotoxemia Model (for Compound 5d)
This model is used to study systemic inflammatory responses.
-
Animals: Male C57BL/6 mice are commonly used.
-
Induction of Endotoxemia: Lipopolysaccharide (LPS) from E. coli is dissolved in sterile saline and administered via intraperitoneal (i.p.) injection.
-
Treatment: The test compound (5d) or a reference drug (e.g., dexamethasone) is administered, typically prior to the LPS challenge.
-
Sample Collection: At a predetermined time point after LPS injection, blood is collected to measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA. Tissues can also be harvested for analysis of inflammatory markers.
-
Data Analysis: Cytokine levels in the treated groups are compared to those in the LPS-only control group to determine the extent of inflammatory suppression.[2][3]
MDA-MB-231 Xenograft Model (for Derivative 1.19)
This is a widely used model for studying the efficacy of anticancer agents on human breast cancer.
-
Cell Culture: Human breast adenocarcinoma MDA-MB-231 cells are cultured in appropriate media.
-
Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of MDA-MB-231 cells is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (Derivative 1.19) or a standard chemotherapeutic agent (Doxorubicin) is administered (e.g., intraperitoneally) according to a set schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor size in the treated groups to the control group.[1]
QGY-7401 Xenograft Model (for Compound S6)
This model is utilized to assess anticancer activity against human liver cancer.
-
Cell Culture: Human liver cancer QGY-7401 cells are maintained in culture.
-
Animals: Nude mice are used for tumor implantation.
-
Tumor Implantation: QGY-7401 cells are injected subcutaneously into the mice.
-
Treatment: After tumors are established, mice are treated with the benzofuran derivative S6.
Streptozotocin (STZ)-Induced Alzheimer's Disease Model (for TFSeB)
This model mimics certain pathological features of Alzheimer's disease.
-
Animals: Male Swiss mice are used.
-
Induction of Disease Model: A neurotoxic agent, streptozotocin (STZ), is administered via intracerebroventricular injections to induce cognitive deficits and neurochemical changes.
-
Treatment: Following STZ administration, the test compound (TFSeB) or a positive control (Memantine) is given intragastrically.
-
Behavioral and Biochemical Analyses: Memory performance is assessed using behavioral tests such as the Y-maze, novel object recognition, and passive avoidance tests. After the behavioral assessments, brain tissues are collected for biochemical analyses, including the measurement of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) activity.[2][5][6]
-
Data Analysis: The performance and biochemical markers of the treated groups are compared to the STZ-induced control group to evaluate the neuroprotective effects.[2][5][6]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the discussed benzofuran derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2,3-Dihydro-1-benzofuran Scaffold: A Privileged Core with Diverse Receptor Interactions
A Comparative Guide to the Cross-Reactivity Profile of 2,3-Dihydro-1-benzofuran-5-propanoic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical scaffold is paramount in the pursuit of selective and safe therapeutics. While direct and comprehensive cross-reactivity data for this compound is limited, the broader 2,3-dihydro-1-benzofuran scaffold is a well-established "privileged structure" in medicinal chemistry. This designation highlights its ability to serve as a versatile core for developing ligands that interact with a wide range of biological targets. This guide provides a comparative analysis of the receptor and enzyme interactions of various derivatives of this scaffold, offering insights into its potential for both on-target efficacy and off-target effects.
Multi-Target Profile of the 2,3-Dihydro-1-benzofuran Scaffold
Derivatives of this compound have been shown to interact with a diverse array of protein targets, primarily G-protein coupled receptors (GPCRs) and key enzymes involved in inflammatory and metabolic pathways. This promiscuity underscores the importance of careful selectivity screening during the development of drug candidates based on this scaffold.
G-Protein Coupled Receptor (GPCR) Interactions
The 2,3-dihydro-1-benzofuran core has been successfully modified to yield potent and selective agonists for several GPCRs, particularly those involved in metabolic and inflammatory diseases.
| Target Receptor | Derivative Type | Bioactivity | Reference Compound Example |
| Cannabinoid Receptor 2 (CB2) | 2,3-dihydro-1-benzofuran derivatives | Potent and selective agonists | MDA7 (Compound 18) |
| G-Protein Coupled Receptor 40 (GPR40) / Free Fatty Acid Receptor 1 (FFA1) | (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives | Agonists | TAK-875 |
| G-Protein Coupled Receptor 120 (GPR120) / Free Fatty Acid Receptor 4 (FFAR4) | Benzofuran propanoic acid derivatives | Potent and selective agonists | TUG-891 |
Enzyme Inhibition Profile
In addition to GPCRs, derivatives of the 2,3-dihydro-1-benzofuran scaffold have been developed as inhibitors of several key enzymes implicated in disease.
| Target Enzyme | Derivative Type | Bioactivity |
| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | 2,3-dihydrobenzofuran derivatives | Potential inhibitors |
| Phosphodiesterase 1B (PDE1B) | 2,3-dihydrobenzofuran derivatives | Designed as inhibitors |
| Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | Benzofuran derivatives | Specific inhibitors |
Signaling Pathways of Key Targets
Understanding the downstream signaling cascades of the receptors and enzymes targeted by 2,3-dihydro-1-benzofuran derivatives is crucial for predicting their pharmacological effects.
Caption: GPR40 (FFAR1) Signaling Pathway.
Activation of GPR40 by fatty acids or synthetic agonists leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC).[1][2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to the potentiation of glucose-stimulated insulin secretion.[1]
Caption: Cannabinoid Receptor 2 (CB2) Signaling Pathway.
The CB2 receptor primarily couples to Gi/o proteins.[3][4] Agonist binding inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity.[3] Additionally, the βγ subunits of the G-protein can activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which plays a role in modulating immune cell function and inflammatory responses.[4][5]
Caption: ERAP1 Experimental Workflow.
ERAP1 plays a crucial role in the adaptive immune response by trimming antigenic peptides to the optimal length for binding to MHC class I molecules in the endoplasmic reticulum.[6][7] Inhibition of ERAP1 can therefore modulate the immune response, which is a therapeutic strategy being explored for autoimmune diseases and cancer.[8][9]
Experimental Protocols
The following are summaries of common experimental methodologies used to assess the interaction of compounds with the targets discussed.
Radioligand Binding Assay for CB2 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the CB2 receptor.
-
Principle: A radiolabeled ligand with known high affinity for the CB2 receptor is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing the receptor). The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[10][11]
-
Materials:
-
Receptor source: Membranes from HEK-293 or CHO cells expressing human CB2 receptor.[10]
-
Radioligand: [³H]CP-55,940 or [³H]WIN 55,212-2.[12]
-
Test compound and a non-radiolabeled competitor for non-specific binding determination.
-
Assay buffer, wash buffer, filter plates, and a scintillation counter.[10][11]
-
-
Procedure Outline:
-
Incubate receptor membranes, radioligand, and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 and subsequently the Ki value.[11]
-
Calcium Flux Assay for GPR40/GPR120
This functional assay measures the activation of Gq-coupled receptors like GPR40 and GPR120 by monitoring changes in intracellular calcium concentration.
-
Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding to the receptor, the Gq signaling pathway is activated, leading to an increase in intracellular calcium. This increase in calcium is detected as a change in the fluorescence intensity of the dye.
-
Materials:
-
Cell line expressing the target receptor (e.g., CHO or HEK-293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds.
-
A fluorescence plate reader capable of kinetic reads.
-
-
Procedure Outline:
-
Plate cells in a microplate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Add the test compound at various concentrations.
-
Immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
Analyze the data to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Fluorescence-Based Enzyme Inhibition Assay for ERAP1
This assay is used to determine the inhibitory potency (IC50) of a compound against the enzymatic activity of ERAP1.
-
Principle: A fluorogenic substrate, which is a peptide with a fluorescent group that is quenched, is used. Upon cleavage by ERAP1, the fluorescent group is released, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a reduction in the fluorescence signal.[8]
-
Materials:
-
Recombinant human ERAP1 enzyme.
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC).[8]
-
Test compounds.
-
Assay buffer and a fluorescence microplate reader.
-
-
Procedure Outline:
-
Pre-incubate the ERAP1 enzyme with varying concentrations of the test compound.[8]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time in a kinetic mode.[8]
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.[8]
-
Conclusion
The 2,3-dihydro-1-benzofuran scaffold is a versatile and valuable starting point for the design of novel therapeutics. Its ability to interact with a wide range of GPCRs and enzymes highlights its "privileged" nature. However, this inherent promiscuity also necessitates a thorough understanding and characterization of the cross-reactivity profile of any drug candidate derived from this scaffold. By employing a comprehensive suite of binding and functional assays, researchers can effectively map the selectivity of their compounds and mitigate the risk of off-target effects, ultimately leading to the development of safer and more effective medicines. The data presented in this guide serves as a foundational resource for scientists working with this important chemical entity.
References
- 1. physoc.org [physoc.org]
- 2. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
- 3. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 4. birchandfog.biz [birchandfog.biz]
- 5. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ERAP1 - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Benchmarking 2,3-Dihydro-1-benzofuran-5-propanoic acid Against Established Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the anti-inflammatory potential of the novel compound, 2,3-Dihydro-1-benzofuran-5-propanoic acid. Due to the current lack of publicly available, direct comparative data for this specific molecule, this document serves as a methodological guide. It outlines the standard experimental protocols and presents established data for well-known anti-inflammatory drugs—Ibuprofen, Diclofenac, and Celecoxib—to serve as benchmarks. By following these standardized assays, researchers can generate robust, comparable data to effectively position this compound within the landscape of current anti-inflammatory therapeutics.
Benchmarking Against Known Anti-Inflammatory Drugs: Quantitative Data
The following tables summarize key performance indicators for Ibuprofen, Diclofenac, and Celecoxib in widely accepted preclinical anti-inflammatory models. These values provide a reference range for assessing the potency and efficacy of this compound.
Table 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition
| Drug | IC50 (COX-2) | Assay System |
| Ibuprofen | 1.1 µM | Sf9 cells |
| Diclofenac | Data not consistently reported as IC50 | - |
| Celecoxib | 40 nM | Sf9 cells[1] |
| Celecoxib | 91 nM | Human dermal fibroblasts[2] |
| Celecoxib | 0.42 µM | Ovine COX-2[3] |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency.
Table 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
| Drug | Dose | Inhibition of Edema (%) | Time Point |
| Ibuprofen | Data not readily available in a comparable format | - | - |
| Diclofenac | 5 mg/kg | 56.17 ± 3.89 | 2 hours[4] |
| Diclofenac | 20 mg/kg | 71.82 ± 6.53 | 3 hours[4] |
| Celecoxib | 30 mg/kg | Significant inhibition | 6 hours |
| Celecoxib | 1, 10, 30 mg/kg | Dose-dependent reduction | Not specified[5] |
This in vivo assay measures the ability of a drug to reduce acute inflammation.
Table 3: In Vitro Nitric Oxide (NO) Production Inhibition
| Drug | IC50 | Cell Line | Comments |
| Ibuprofen | 0.76 mM (for iNOS activity) | Rat primary cerebellar glial cells | Reduced iNOS enzyme activity[6] |
| Diclofenac | Data not readily available in a comparable format | - | - |
| Celecoxib | - | Rat osteoarthritic chondrocytes | Inhibited the increase of NO levels[7] |
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Experimental Protocols
To ensure reproducibility and valid comparisons, the following detailed protocols for key anti-inflammatory assays are provided.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the COX-2 enzyme.
Principle: The activity of purified COX-2 enzyme is measured by monitoring the conversion of a substrate (e.g., arachidonic acid) to prostaglandins. The assay can be colorimetric or fluorometric.
Materials:
-
Purified human or ovine COX-2 enzyme
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (this compound) and reference drugs dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test compound and reference drugs.
-
In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.
-
Add the different concentrations of the test compound, reference drugs, or vehicle control to the appropriate wells.
-
Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction using a suitable stop solution.
-
Measure the amount of prostaglandin produced using an appropriate detection method (e.g., ELISA for PGE2).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages stimulated with an inflammatory agent.
Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and the production of NO. The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound and reference drugs
-
Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or reference drugs for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Create a standard curve using the sodium nitrite solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition for each concentration relative to the LPS-stimulated control.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.[8][9]
Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (e.g., 1% in saline)
-
Test compound and reference drugs formulated in a suitable vehicle
-
Plethysmometer or calipers to measure paw volume/thickness
-
Syringes and needles
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer the test compound or a reference drug (e.g., Ibuprofen, Diclofenac, Celecoxib) orally or intraperitoneally at various doses. A control group receives only the vehicle.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, measure the initial paw volume of the right hind paw.
-
Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.
Visualizing the Mechanisms and Workflows
To further aid in the conceptualization of the benchmarking process, the following diagrams illustrate the key inflammatory pathway and the experimental workflows.
Caption: Prostaglandin synthesis pathway and points of NSAID inhibition.
Caption: Workflow for evaluating anti-inflammatory compounds.
By employing these standardized methodologies and using the provided data as a comparative baseline, researchers can effectively characterize the anti-inflammatory profile of this compound and determine its potential as a novel therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib inhibits nitric oxide production in chondrocytes of ligament-damaged osteoarthritic rat joints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. inotiv.com [inotiv.com]
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzofuran Derivatives in Drug Discovery
A deep dive into the enhanced biological activity and metabolic stability of fluorinated benzofuran scaffolds, supported by experimental data and detailed protocols for researchers.
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a core scaffold in numerous natural products and synthetic molecules of therapeutic interest.[1][2] Derivatives of this structure have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5] In the continuous quest to optimize drug candidates, medicinal chemists frequently employ fluorination—the strategic incorporation of fluorine atoms into a molecule. This substitution can profoundly influence a compound's physicochemical and biological properties, often leading to enhanced potency, metabolic stability, and bioavailability.[6][7] This guide provides a comparative analysis of fluorinated and non-fluorinated benzofuran derivatives, presenting quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and workflows.
Performance Comparison: The Impact of Fluorination
The introduction of fluorine into the benzofuran scaffold has been shown to significantly enhance biological activity. Halogen additions, including fluorine, can increase anticancer activity, likely due to the formation of "halogen bonds" which improve binding affinity to target molecules.[2][8]
Table 1: Comparative Anticancer and Anti-Inflammatory Activity
This table summarizes the half-maximal inhibitory concentration (IC₅₀) and other potency metrics (Kᵢ) for fluorinated versus non-fluorinated benzofuran derivatives against various cancer cell lines and inflammatory markers. Lower values indicate higher potency.
| Compound Class | Derivative | Target/Cell Line | Metric | Value | Key Finding | Reference(s) |
| Urokinase Plasminogen Activator (uPA) Inhibitors | Non-fluorinated (Amiloride-benzofuran) | uPA Enzyme | Kᵢ | 183 nM | Potent inhibition. | [8] |
| Fluorinated (at position 4) | uPA Enzyme | Kᵢ | 88 nM | ~2-fold increase in potency with fluorine substitution. | [8] | |
| Anti-Inflammatory Agents | Difluorinated Benzofuran (Compound 2) | Prostaglandin E₂ (PGE₂) | IC₅₀ | 1.92 µM | Potent anti-inflammatory effect. | [9] |
| Difluorinated Benzofuran (Compound 3) | Prostaglandin E₂ (PGE₂) | IC₅₀ | 1.48 µM | Potent anti-inflammatory effect. | [9] | |
| Fluorinated Benzofuran (Compound 2) | Interleukin-6 (IL-6) | IC₅₀ | 1.2 µM | Strong inhibition of pro-inflammatory cytokine. | [10] | |
| Fluorinated Benzofuran (Compound 8) | Interleukin-6 (IL-6) | IC₅₀ | 9.04 µM | Moderate inhibition of pro-inflammatory cytokine. | [10] | |
| Fluorinated Benzofuran (Compound 2) | Nitric Oxide (NO) | IC₅₀ | 2.4 µM | Significant reduction of inflammatory mediator. | [10] | |
| Fluorinated Benzofuran (Compound 3) | Nitric Oxide (NO) | IC₅₀ | 5.2 µM | Significant reduction of inflammatory mediator. | [10] | |
| Anticancer Agents | Difluorinated, Brominated Benzofuran | HCT116 (Colon Cancer) | Proliferation Inhibition | ~70% | High efficacy in inhibiting cancer cell growth. | [10][11] |
Note: Direct comparison of IC₅₀ values should be made with caution as experimental conditions may vary between studies.
The data clearly indicates that fluorination can lead to a significant improvement in the biological performance of benzofuran derivatives. For instance, the addition of a single fluorine atom to a uPA inhibitor resulted in a two-fold increase in its inhibitory potency.[8] Similarly, various fluorinated benzofuran derivatives have demonstrated potent anti-inflammatory effects, with IC₅₀ values in the low micromolar range for the inhibition of key inflammatory mediators like PGE₂, IL-6, and NO.[9][10]
Key Signaling Pathways
Benzofuran derivatives exert their therapeutic effects by modulating various cellular signaling pathways. Their anticancer and anti-inflammatory activities are often linked to the inhibition of pathways such as NF-κB, MAPK, and mTOR, which are critical for cell survival, proliferation, and inflammatory responses.[3][12][13]
Caption: NF-κB signaling pathway, a key target for anti-inflammatory benzofurans.
Caption: mTOR signaling pathway, a target for anticancer benzofuran derivatives.[12][13]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the effect of a compound on cell proliferation and survival.[14][15]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[14]
-
Incubation: Incubate the plates for a specified duration, typically 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[16]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
Caption: Workflow for a typical MTT cytotoxicity assay.
In Vitro Metabolic Stability Assay
This assay is crucial for predicting the metabolic fate of a compound and its potential bioavailability.[17] It measures the rate at which a compound is metabolized by liver enzymes.[18]
Principle: The test compound is incubated with a metabolically active system, such as liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[17][19] The concentration of the parent compound is measured over time to determine its rate of disappearance.
Protocol:
-
Reagent Preparation: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL) or hepatocytes in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[20]
-
Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add the test compound (typically at a final concentration of 1-3 µM). The metabolic reaction is initiated by adding a cofactor, most commonly NADPH (for Phase I metabolism).[17][20]
-
Time-Course Sampling: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Immediately stop the metabolic reaction in each aliquot by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Quantification: Analyze the concentration of the remaining parent compound in the supernatant using an appropriate analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity.[17][19]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ).[21]
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion
The strategic incorporation of fluorine into the benzofuran scaffold is a powerful strategy in modern drug discovery. The evidence suggests that fluorination can significantly enhance the biological activity of these derivatives, leading to more potent anticancer and anti-inflammatory agents.[8][10] Furthermore, the unique properties of fluorine often confer improved metabolic stability and pharmacokinetic profiles, increasing the likelihood of a compound's success in later stages of drug development.[6][7] The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to design, synthesize, and evaluate the next generation of benzofuran-based therapeutics.
References
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 16. Video: Cytotoxicity Assays with Zebrafish Cell Lines [jove.com]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
In Vivo Validation of 2,3-Dihydro-1-benzofuran Derivatives as CB2 Agonists for Neuropathic Pain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of in vitro findings for 2,3-Dihydro-1-benzofuran derivatives, with a focus on their activity as Cannabinoid Receptor 2 (CB2) agonists for the treatment of neuropathic pain. While the specific compound 2,3-Dihydro-1-benzofuran-5-propanoic acid lacks extensive published in vivo validation data, this guide will focus on a structurally related and well-characterized derivative, MDA7 (1-[(3-benzyl-3-methyl-2,3-dihydro-1-benzofuran-6-yl)carbonyl]piperidine) , as a prime example. We will compare its performance with other established selective CB2 agonists, AM1241 and JWH-133, providing supporting experimental data from preclinical studies.
Introduction
Neuropathic pain remains a significant clinical challenge with a substantial unmet medical need. The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target due to its primary expression in peripheral tissues and immune cells, suggesting a potential for pain relief without the psychoactive side effects associated with CB1 receptor activation.[1][2] The 2,3-dihydro-1-benzofuran scaffold has been identified as a promising chemical starting point for the development of selective CB2 agonists. This guide will objectively compare the in vitro and in vivo pharmacological profiles of key compounds from this class and its alternatives.
Data Presentation: In Vitro and In Vivo Comparison
The following tables summarize the quantitative data for MDA7 and two alternative CB2 agonists, AM1241 and JWH-133, from in vitro receptor binding and functional assays, and in vivo models of neuropathic pain.
Table 1: In Vitro Characterization of CB2 Receptor Agonists
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Selectivity (CB1 Ki / CB2 Ki) | Reference |
| MDA7 | Human CB2: 422 Rat CB2: 238 Human CB1: >10,000 Rat CB1: 2565 | Human CB2: 128 Rat CB2: 67.4 | >23 (Human) ~11 (Rat) | [1][3][4] |
| AM1241 | Human CB2: ~7 Mouse CB2: 3.4 Rat CB1: 280 | Agonist at human CB2, inverse agonist at rat and mouse CB2 | ~82 (rodent tissues) | [5][6][7][8] |
| JWH-133 | 3.4 | Full agonist | ~200 | [9][10] |
Table 2: In Vivo Efficacy of CB2 Receptor Agonists in Neuropathic Pain Models
| Compound | Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| MDA7 | Spinal Nerve Ligation (Rat) | Intraperitoneal (i.p.) | 5 - 15 mg/kg | Dose-dependent reversal of tactile allodynia | [1] |
| Paclitaxel-Induced Neuropathy (Rat) | Intraperitoneal (i.p.) | 5 - 15 mg/kg | Dose-dependent attenuation of tactile allodynia | [1] | |
| AM1241 | Spinal Nerve Ligation (Rat) | Intraperitoneal (i.p.) | Not specified | Dose-dependently reversed tactile and thermal hypersensitivity | [6][7] |
| JWH-133 | Cisplatin-Induced Neuropathy (Rat) | Intraperitoneal (i.p.) | 1 mg/kg | Alleviated mechanical allodynia | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Assays
1. Radioligand Binding Assay (for Ki determination)
-
Objective: To determine the binding affinity of the test compound to CB1 and CB2 receptors.
-
Cell Lines: CHO-K1 cells stably expressing human or rat CB1 or CB2 receptors.
-
Radioligand: [3H]CP55,940, a high-affinity cannabinoid receptor agonist.
-
Procedure:
-
Cell membranes are prepared from the respective cell lines.
-
Membranes are incubated with a fixed concentration of [3H]CP55,940 and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled cannabinoid agonist.
-
Ki values are calculated using the Cheng-Prusoff equation.[2][5]
-
2. [35S]GTPγS Binding Assay (for EC50 determination)
-
Objective: To measure the functional activity of the test compound as an agonist at the CB2 receptor.
-
Principle: Agonist binding to a G-protein coupled receptor (GPCR) like CB2 stimulates the binding of [35S]GTPγS to the Gα subunit.
-
Procedure:
-
Membranes from cells expressing the CB2 receptor are incubated with the test compound at various concentrations in the presence of GDP.
-
[35S]GTPγS is added to initiate the reaction.
-
The reaction is incubated to allow for [35S]GTPγS binding.
-
The reaction is terminated by rapid filtration.
-
The amount of membrane-bound [35S]GTPγS is determined by scintillation counting.
-
EC50 values are determined by non-linear regression analysis of the concentration-response curves.
-
In Vivo Models of Neuropathic Pain
1. Spinal Nerve Ligation (SNL) Model in Rats
-
Objective: To induce a model of neuropathic pain that mimics peripheral nerve injury.
-
Procedure:
-
Rats are anesthetized.
-
The L5 and L6 spinal nerves are exposed.
-
The L5 and L6 spinal nerves are tightly ligated with silk suture.
-
The incision is closed.
-
Animals are allowed to recover and develop signs of neuropathic pain (e.g., tactile allodynia).[1]
-
-
Assessment of Tactile Allodynia:
-
The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments.
-
An increase in the paw withdrawal threshold after drug administration indicates an anti-allodynic effect.
-
2. Paclitaxel-Induced Neuropathy Model in Rats
-
Objective: To induce a model of chemotherapy-induced neuropathic pain.
-
Procedure:
-
Rats receive intraperitoneal injections of paclitaxel.
-
The dosing schedule can vary, but a common protocol involves multiple injections over several days.
-
Animals develop signs of neuropathic pain, including tactile allodynia.[1]
-
-
Assessment of Tactile Allodynia:
-
Similar to the SNL model, paw withdrawal thresholds are measured using von Frey filaments to assess the efficacy of the test compound.
-
Mandatory Visualization
Signaling Pathway of CB2 Receptor Activation
Caption: CB2 receptor activation by an agonist leads to the inhibition of adenylyl cyclase and activation of MAPK pathways, ultimately modulating immune responses and producing analgesia.
Experimental Workflow for In Vivo Validation
Caption: Workflow for assessing the in vivo efficacy of a test compound in a rat model of neuropathic pain.
References
- 1. MDA7: a novel selective agonist for CB2 receptors that prevents allodynia in rat neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MDA7: a novel selective agonist for CB2 receptors that prevents allodynia in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: pain inhibition by receptors not present in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. burjcdigital.urjc.es [burjcdigital.urjc.es]
Safety Operating Guide
Navigating the Safe Disposal of 2,3-Dihydro-1-benzofuran-5-propanoic acid: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 2,3-Dihydro-1-benzofuran-5-propanoic acid, a compound utilized by researchers, scientists, and drug development professionals.
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] This ensures that the chemical is managed in an environmentally responsible and safe manner. Under no circumstances should this chemical be disposed of down the drain or mixed with regular trash.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is known to cause skin, eye, and respiratory irritation.[1] Adherence to strict safety protocols is mandatory to minimize exposure risks.
Personal Protective Equipment (PPE):
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield.[3] | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (if dusts may be generated).[3] | To prevent inhalation of the compound. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the contaminated zone.[3]
-
Ventilate the Area: Ensure adequate ventilation, if it is safe to do so.[3]
-
Contain the Spill:
-
For solid material: Carefully sweep the spilled compound to prevent dust generation.
-
For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.[3]
-
-
Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
-
Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[3]
Waste Collection and Disposal Workflow
The proper segregation and labeling of chemical waste are critical for safe disposal. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
Waste Container Requirements:
-
Compatibility: The container must be made of a material compatible with the chemical.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Sealing: The container must be kept tightly closed except when adding waste.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2,3-Dihydro-1-benzofuran-5-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 2,3-Dihydro-1-benzofuran-5-propanoic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment
This compound is associated with several hazards, necessitating the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation[1].
Summary of Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety glasses or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Protective gloves | Chemically resistant gloves should be worn.[1][3] |
| Lab coat or protective clothing | To prevent skin exposure.[1][2] | |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Required if ventilation is inadequate or if irritation is experienced.[2][4] |
Operational and Handling Procedures
Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.
Key Handling Protocols:
-
Ventilation: Always use this compound in a well-ventilated area, such as a chemical fume hood[1].
-
Avoid Contact: Prevent contact with skin, eyes, and clothing[1].
-
Hygiene: Wash hands thoroughly after handling the material[1]. Contaminated clothing should be removed immediately and washed before reuse[1].
-
Ignition Sources: Keep the substance away from heat, sparks, and open flames[2].
-
Dust and Aerosol Formation: Minimize the generation of dust and aerosols[1].
Storage and Disposal Plan
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[1].
-
Keep away from incompatible materials such as strong oxidizing agents[2][4].
-
The storage area should be locked[1].
Disposal:
-
Dispose of contents and container to an approved waste disposal plant[1][2].
-
Do not allow the product to enter drains, other waterways, or soil[1].
-
Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal[2].
Emergency Procedures
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention[1].
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[1].
-
If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[2][4].
In any case of exposure, immediately remove contaminated clothing and consult a physician, showing them the safety data sheet[1].
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
